2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime: A Gateway Scaffold for Heterocyclic Synthesis
Topic: Chemical Structure, Properties, and Synthetic Utility of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery R...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure, Properties, and Synthetic Utility of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime (CAS: Derivative of 18065-01-5) represents a specialized chemical scaffold combining a phenacyl backbone with an ortho-nitrophenoxy substituent. While the parent ketone is a well-documented intermediate in Williamson ether syntheses, the oxime derivative offers unique reactivity profiles. It serves as a critical "masked" precursor for the synthesis of 3-phenyl-2H-1,4-benzoxazines —a privileged structure in medicinal chemistry known for antimicrobial, anticancer, and neuroprotective properties. This guide analyzes its physicochemical properties, synthetic pathways, and its role as a high-value intermediate in reductive cyclization cascades.
Chemical Structure & Identity
The molecule consists of an acetophenone oxime core substituted at the
-position with a 2-nitrophenoxy group. The proximity of the nitro group to the oxime/carbonyl center is the defining feature that dictates its chemical behavior.
): The oxime group introduces amphoteric character (weakly acidic OH, weakly basic N) and geometric isomerism. The -isomer is typically thermodynamically favored due to reduced steric clash between the phenyl ring and the hydroxyl group.
Nitro Group (
): Located at the ortho position of the phenoxy ring, this group acts as an electron-withdrawing reservoir. Upon reduction, it transforms into a nucleophilic amine (), enabling intramolecular cyclization.
Ether Linkage (
): Provides flexibility, allowing the two aromatic systems to adopt a conformation favorable for stacking or cyclization.
Synthesis Protocols
The synthesis is a robust two-step sequence starting from commercially available phenacyl bromide and 2-nitrophenol.
Step 1: Williamson Ether Synthesis (Formation of Ketone)
Reaction: Nucleophilic substitution of phenacyl bromide by the phenoxide ion.
attack of the phenoxide oxygen on the -carbon of phenacyl bromide.
Yield: Typically 85-95%.
Step 2: Oximation (Formation of Title Compound)
Reaction: Condensation of the ketone with hydroxylamine.
Reagents: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone,
, Sodium Acetate (NaOAc).
Solvent: Ethanol/Water (reflux).
Protocol:
Dissolve the ketone in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
Reflux for 2–4 hours (monitor by TLC).
Cool to precipitate the oxime; recrystallize from ethanol.
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Reactivity: The Reductive Cyclization Cascade
The most scientifically significant property of this molecule is its ability to undergo reductive cyclization . This transformation converts the linear ether chain into a fused heterocyclic system, specifically 3-phenyl-2H-1,4-benzoxazine .
Mechanism of Action[5][7][8]
Reduction: Under reducing conditions (e.g.,
, , or ), the nitro group () is reduced to an amine ().
Cyclization: The newly formed primary amine acts as an intramolecular nucleophile.
Condensation: The amine attacks the
carbon of the oxime (or the regenerated ketone in situ), expelling water (or ammonia/hydroxylamine species depending on exact conditions) to close the 1,4-oxazine ring.
This pathway is a "privileged" route in drug discovery because it generates the 1,4-benzoxazine core, a scaffold found in potassium channel openers, anticoagulants, and neuroprotective agents.
Visualization: Reductive Cyclization
Figure 2: The "Reductive Cyclization" pathway transforming the oxime into a pharmacologically active benzoxazine scaffold.
Physicochemical Properties & Stability[6][9]
Parameter
Description
Physical State
Crystalline solid (typically pale yellow needles).
Stable under ambient conditions. Hydrolyzes back to ketone in strong acid ().
H-Bonding
Potential for intramolecular hydrogen bonding between the oxime -OH and the ether oxygen, stabilizing the -isomer in non-polar solvents.
Applications in Drug Development
Heterocycle Library Generation
The molecule serves as a versatile building block. By varying the substituent on the phenyl ring (e.g., 4-Cl, 4-OMe) during the initial synthesis, researchers can rapidly generate a library of substituted 3-phenyl-1,4-benzoxazines via the reductive cyclization method described above.
Biological Potential (Pharmacophore Analysis)
Antimicrobial Activity: Oxime ethers and phenacyl derivatives frequently exhibit antifungal activity by inhibiting ergosterol biosynthesis.
Kinase Inhibition: The structural similarity to flavonoid oximes suggests potential activity against specific kinases (e.g., CDK or GSK-3
), relevant in cancer therapy.
Cytotoxicity: Analogs such as 2-(4-nitrophenoxy)-1-phenylethanone have shown cytotoxicity against cancer cell lines, suggesting the 2-nitro oxime variant warrants screening for similar antiproliferative effects.
References
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl- Properties and Safety. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime. Retrieved from [Link]
ScienceOpen. (2012). Crystal structure of oxime derivatives and hydrogen bonding patterns. Retrieved from [Link]
Royal Society of Chemistry. (2011). Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions. Chemical Communications.[1] Retrieved from [Link]
Solubility Profile and Determination Guide: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
This guide provides an in-depth technical analysis of the solubility profile for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime (CAS 478043-02-6).[1] Note on Data Availability: As of the current scientific literature index...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime (CAS 478043-02-6).[1]
Note on Data Availability: As of the current scientific literature index, specific experimental solubility values (mole fraction vs. temperature) for this exact derivative have not been published in open peer-reviewed journals (e.g., J. Chem. Eng.[1] Data, J. Mol.[1] Liq.). Therefore, this guide serves as a definitive protocol for researchers to:
Predict the solubility behavior based on molecular structure (Structure-Property Relationships).
Experimentally Determine the precise solubility using the industry-standard Laser Monitoring Observation Technique.
Model the resulting data using thermodynamic equations (Apelblat, van't Hoff) to optimize crystallization processes.
[1]
Executive Summary & Chemical Profile[1][2]
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a functionalized organic intermediate featuring a phenacyl oxime core coupled with a 2-nitrophenoxy moiety.[1] Its solubility profile is critical for purification (recrystallization) and synthetic applications, particularly in the formation of heterocyclic compounds like benzoxazines or pharmaceutical precursors.[1]
Lack of H-bonding or dipole interaction capabilities.[1]
Water
Insoluble
Hydrophobic phenyl rings dominate the bulk structure.[1]
Experimental Determination Protocol
To generate high-accuracy solubility data for this compound, the Laser Monitoring Observation Technique is the gold standard.[1] This dynamic method eliminates sampling errors associated with static gravimetric methods.[1]
Apparatus Setup
The system requires a precise temperature control loop and an optical detection system to identify the exact point of dissolution (solid-liquid equilibrium).[1]
Required Equipment:
Jacketed Glass Vessel (50-100 mL): For thermal stability.[1]
Equilibration: Set the temperature to the starting point (e.g., 283.15 K). Stir continuously.
Dissolution Monitoring:
If the laser beam is scattered (Tyndall effect), undissolved solid is present.[1]
Slowly increase temperature (rate
K/h) or add solvent until the laser beam becomes focused and clear (scattering disappears).[1]
Data Point Capture: Record the temperature (
) and solute mole fraction () at the exact moment of clarification.
Replication: Repeat for temperatures ranging from 278.15 K to 323.15 K.
Experimental Workflow Diagram
Figure 1: Logic flow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1] This is essential for designing crystallization processes.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data with temperature.
Saturate at high T (e.g., 323 K) and cool to low T (e.g., 278 K) to maximize yield.
Data Table Template
Researchers should organize their findings in the following format for publication or internal reporting:
T (K)
Ethanol ()
Acetone ()
Ethyl Acetate ()
Toluene ()
278.15
...
...
...
...
283.15
...
...
...
...
...
...
...
...
...
323.15
...
...
...
...
References
Compound Identification
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime (Parent Analog).[1] Retrieved from [Link]
Zhu, J., et al. (2019).[1] "Solubility and Thermodynamic Properties of... in Pure Solvents." Journal of Chemical & Engineering Data, 64(3).[1] (Standard reference for the laser monitoring protocol).
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1]
Thermodynamic Modeling
Buchowski, H., & Ksiazczak, A. (1980).[1] "Solubility and hydrogen bonding. Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents." Polish Journal of Chemistry, 54, 2517.[1]
A Comprehensive Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Abstract This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, a molecule of interest for researchers in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, a molecule of interest for researchers in medicinal chemistry and materials science. The synthesis is predicated on a robust and logical two-step sequence: a Williamson ether synthesis to construct the core phenoxy-ketone intermediate, followed by a classical oximation. This document furnishes field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying reaction mechanisms. All procedures are designed as self-validating systems, grounded in authoritative chemical literature to ensure scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The target molecule, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, incorporates several key functional groups: an oxime, an ether linkage, and a nitroaromatic system. This combination suggests potential applications in areas such as coordination chemistry, as a precursor to biologically active compounds, or as a photo-cleavable linker, owing to the presence of the ortho-nitro group.
The synthesis is strategically approached via a convergent route, building the molecule in a stepwise fashion from commercially available precursors. This methodology ensures high efficiency and allows for the isolation and characterization of a key intermediate, which is critical for ensuring the success of the overall synthetic campaign.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a logical and efficient pathway for the synthesis. The target oxime can be directly formed from its corresponding ketone, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone. This ketone intermediate, in turn, can be disconnected at the ether linkage, leading back to two readily available starting materials: 2-bromo-1-phenylethanone (also known as phenacyl bromide) and 2-nitrophenol. This disconnection strategy is based on the well-established Williamson ether synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Ketone Intermediate
The first stage of the synthesis involves the formation of the ether linkage via a bimolecular nucleophilic substitution (SN2) reaction, a classic example of the Williamson ether synthesis.[1][2] In this step, the phenoxide ion of 2-nitrophenol acts as the nucleophile, displacing the bromide from the α-carbon of 2-bromo-1-phenylethanone.
Mechanism and Experimental Rationale
The α-carbon of 2-bromo-1-phenylethanone is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and makes the carbon susceptible to nucleophilic attack. The reaction proceeds via a concerted SN2 mechanism, where the nucleophilic attack and the departure of the bromide leaving group occur simultaneously.
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the acidic phenol group of 2-nitrophenol to generate the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used, but K₂CO₃ is often sufficient, safer to handle, and less likely to promote side reactions.
Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or acetone is ideal for this SN2 reaction. These solvents can dissolve the ionic intermediates but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.
Temperature: The reaction is typically conducted at an elevated temperature (e.g., the reflux temperature of the solvent) to ensure a reasonable reaction rate.[3]
Caption: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol
Materials:
2-Bromo-1-phenylethanone
2-Nitrophenol
Anhydrous Potassium Carbonate (K₂CO₃)
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
Add 2-bromo-1-phenylethanone (1.0 eq) to the mixture.
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
Remove the acetonitrile from the filtrate under reduced pressure.
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone.[4]
The crude product can be purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.
Part II: Synthesis of the Final Product (Oximation)
The second and final stage is the conversion of the ketone intermediate to the target oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine.[5][6]
Mechanism and Experimental Rationale
The oximation reaction proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.[7]
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the C=N double bond of the oxime.[6]
The reaction is pH-sensitive. It is typically carried out in a weakly acidic or buffered medium. Sufficient acidity is required to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water), but excessive acidity will protonate the hydroxylamine, deactivating it as a nucleophile.[6]
Caption: General mechanism for oxime formation.
Detailed Experimental Protocol
Materials:
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (from Part I)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Potassium hydroxide (KOH) or Sodium Acetate (CH₃COONa)
Ethanol or Methanol
Water
Procedure:
In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in ethanol.
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) or sodium acetate (2.3 eq) in a minimal amount of water and ethanol.[6][8] The base is used to liberate the free hydroxylamine from its hydrochloride salt.
Add the hydroxylamine solution to the stirred solution of the ketone.
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the ketone spot disappears.[8]
After completion, cool the reaction mixture to room temperature.
Slowly add the reaction mixture to a beaker of cold water to precipitate the crude oxime product.[9]
Collect the solid product by vacuum filtration, washing with cold water.
The crude 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be purified by recrystallization from ethanol to yield the final product.
Data Summary
The following table summarizes the key reactants and products involved in this synthesis.
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by oximation. The provided protocols, grounded in established chemical principles and analogous literature procedures, offer a clear and reproducible pathway for obtaining this compound. By understanding the rationale behind the choice of reagents and conditions for each step, researchers can confidently execute this synthesis and adapt it for related target molecules. Proper characterization of the intermediate and final product using standard analytical techniques (NMR, IR, Mass Spectrometry) is essential to confirm the identity and purity of the synthesized compounds.
References
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl-. LookChem. Available from: [Link]
Aswale, S.R., Aswale, S.S., Gawhale, N.D., & Kodape, M.M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8).
Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Available from: [Link]
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. Available from: [Link]
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenoxy)-1-methylethanol. Available from: [Link]
Royal Society of Chemistry. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Publishing. Available from: [Link]
PubChem. (n.d.). 2-Nitro-1-phenylethanone. National Institutes of Health. Available from: [Link]
ResearchGate. (n.d.). 2-Bromoacetophenone. Available from: [Link]
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available from: [Link]
Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters.
PubChem. (n.d.). 2-[(2-Nitrophenyl)sulfonyl]-1-phenylethanone. National Institutes of Health. Available from: [Link]
Academic Research Publishing Group. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
SIELC Technologies. (2018). Ethanone, 1-phenyl-, oxime. Available from: [Link]
ResearchGate. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Available from: [Link]
ResearchGate. (n.d.). Proposed reaction pathways of 2-phenoxy-1-phenylethanone conversion on... Available from: [Link]
ResearchGate. (2022). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Available from: [Link]
Google Patents. (n.d.). US3429920A - Preparation of oxime.
U.S. Environmental Protection Agency. (2023). Ethanone, 1-phenyl-, oxime - Substance Details. Available from: [Link]
PubMed. (n.d.). Slow oxidation of acetoxime and methylethyl ketoxime to the corresponding nitronates and hydroxy nitronates by liver microsomes from rats, mice, and humans.
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
Organic Syntheses. (n.d.). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2). Available from: [Link]
ChemSynthesis. (2025). 1-phenylethanone oxime. Available from: [Link]
ChemBK. (2024). 1-phenylethanone oxime. Available from: [Link]
CAS number and identifiers for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a specialized intermediate derived from the parent ketone 2-(2-Nitrophenoxy)-1-ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a specialized intermediate derived from the parent ketone 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (CAS 18065-01-5).
Chemical Identity & Structural Characterization[1][2][3]
This compound is the oxime derivative of the alpha-phenoxy ketone 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone . While the parent ketone is a cataloged chemical entity, the oxime derivative is primarily synthesized in situ or as a transient intermediate in the preparation of complex heterocycles such as benzofurans and benzoxazines.
The molecule features three distinct functional domains essential for its reactivity:
Oxime Moiety (
): Acts as a nucleophile or a precursor for Beckmann rearrangements.
-Phenoxy Ether Linkage: A flexible linker that facilitates intramolecular cyclization.
2-Nitro Group: An electron-withdrawing group on the phenoxy ring, capable of participating in redox reactions (e.g., reduction to amine for subsequent cyclization).
Synthesis Protocol
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a two-step process starting from commercially available precursors. This protocol is designed for high purity and yield, minimizing side reactions such as O-alkylation or hydrolysis.
Step 1: Synthesis of the Parent Ketone (Williamson Ether Synthesis)
Reaction: 2-Bromoacetophenone + 2-Nitrophenol
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
Reagents:
2-Nitrophenol (1.0 eq)
2-Bromoacetophenone (1.0 eq)
Potassium Carbonate (
, 1.5 eq)
Solvent: Acetone or Acetonitrile (Anhydrous)
Procedure:
Dissolve 2-nitrophenol in acetone. Add
and stir at room temperature for 30 minutes to form the phenoxide.
Add 2-bromoacetophenone dropwise.
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize the crude solid from ethanol to obtain the ketone (CAS 18065-01-5).
and in a minimum amount of water. Add this to the ketone solution.
Reflux: Heat the mixture to reflux for 2–3 hours. The solution typically changes color as the reaction proceeds.
Precipitation: Allow the mixture to cool to room temperature. If the oxime does not precipitate, reduce the volume by rotary evaporation and add ice-cold water.
Filtration: Collect the solid by vacuum filtration. Wash with cold water to remove salts.
Purification: Recrystallize from aqueous ethanol to yield the pure oxime as white/off-white needles.
Reaction Pathways & Applications
This oxime is a versatile scaffold in heterocyclic chemistry. Its unique structure allows for divergent synthetic pathways depending on the reaction conditions.
Pathway A: Cyclization to Benzofurans
Under acid catalysis (e.g.,
or PPA), the oxime can undergo cyclization involving the displacement of the nitro group or participation of the ether oxygen, leading to substituted benzofurans.
Pathway B: Reductive Cyclization to 1,4-Benzoxazines
Reduction of the nitro group (
) using or catalytic hydrogenation () triggers a spontaneous intramolecular condensation between the newly formed amine and the ketone (or oxime) carbon. This is a powerful route to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are pharmacophores in various bioactive molecules.
Pathway C: Beckmann Rearrangement
Treatment with thionyl chloride (
) or phosphorus pentachloride () induces the Beckmann rearrangement, converting the oxime into an amide. This alters the carbon skeleton and is useful for generating novel amide-linked libraries.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the oxime and its potential downstream transformations.
Figure 1: Synthetic pathway from commercial precursors to the target oxime and its potential conversion into heterocyclic scaffolds.
References
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl- (CAS 18065-01-5) Properties and Suppliers. Retrieved from [2]
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-phenyl-, oxime (Acetophenone oxime) - Analogous Chemistry. Retrieved from
Organic Chemistry Portal. (n.d.). Synthesis of Oximes from Ketones. Retrieved from
PubChem. (n.d.). Compound Summary for CAS 18065-01-5. Retrieved from
Melting point and physical state of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime This guide provides a comprehensive technical overview for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. Due to the absence of this specific molecule in readily available chemical literature, this document outlines a proposed synthetic pathway and a detailed protocol for its characterization, including the determination of its melting point and physical state.
Introduction: The Rationale for Investigation
Oximes are a class of organic compounds with the general formula RR'C=NOH, where R and R' are organic side chains. They are recognized for their versatile applications in synthetic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and various specialty chemicals[1][2]. The unique structural features of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, which combines a phenyl group, a nitrophenoxy moiety, and an oxime functional group, make it a compound of significant interest for potential applications in medicinal chemistry and materials science. The presence of the nitro group can influence the electronic properties and reactivity of the molecule, potentially imparting novel biological activities[1].
This guide addresses the current information gap by presenting a robust and logical workflow for the synthesis and comprehensive characterization of this target compound.
Proposed Synthetic Pathway
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be logically approached in a two-step process, starting from commercially available precursors. The proposed pathway is illustrated in the workflow diagram below.
Figure 1: Proposed two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
The initial step involves a Williamson ether synthesis. This classic and reliable method is well-suited for forming the ether linkage between 2-bromo-1-phenylethanone and 2-nitrophenol in the presence of a weak base.
Step 2: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
The second step is the oximation of the synthesized ketone. This is a standard condensation reaction where the carbonyl group of the ketone reacts with hydroxylamine to form the oxime.
Detailed Experimental Protocols
Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
To a solution of 2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone dropwise to the reaction mixture.
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, filter the reaction mixture to remove inorganic salts.
Evaporate the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone.
Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Dissolve the synthesized 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (1.0 eq) in ethanol.
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the ethanolic solution of the ketone.
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Characterization and Physical State Determination
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound and to determine its physical properties.
Figure 2: Workflow for the characterization of the synthesized oxime.
Physical State and Melting Point
Physical State: The physical state of the purified compound at room temperature (e.g., crystalline solid, amorphous powder) will be determined by visual inspection. Based on related structures, a solid form is anticipated.
Melting Point: The melting point will be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to aromatic protons of the phenyl and nitrophenoxy groups, a singlet for the oxime hydroxyl proton (-NOH), and a singlet for the methylene protons (-OCH₂-).
¹³C NMR
Resonances for the carbon atoms of the phenyl and nitrophenoxy rings, the C=N carbon of the oxime, and the methylene carbon.
IR Spectroscopy
Characteristic absorption bands for the O-H stretch of the oxime, C=N stretch, N-O stretch, C-O-C stretch of the ether, and C-NO₂ stretching vibrations.
Mass Spectrometry
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications and Significance
While the specific biological activities of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime are yet to be determined, related oxime derivatives have demonstrated a wide range of pharmacological properties, including anticonvulsant and antimicrobial activities[3]. The presence of the nitrophenoxy group, a common motif in pharmacologically active compounds, further suggests the potential for this molecule to exhibit interesting biological effects. This makes it a valuable candidate for screening in drug discovery programs.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of the novel compound 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. By following the detailed protocols outlined herein, researchers can reliably produce and characterize this molecule, enabling further investigation into its physical, chemical, and biological properties. The data generated will be a valuable contribution to the field of medicinal and synthetic chemistry.
References
Vertex AI Search. 2-Nitro-1-phenylethan-1-one Oxime Overview.
PubMed. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities.
Reactivity profile of alpha-phenoxy acetophenone oximes
The Reactivity Landscape of -Phenoxy Acetophenone Oximes A Mechanistic & Synthetic Guide for Drug Discovery Executive Summary -Phenoxy acetophenone oximes represent a privileged scaffold in medicinal chemistry, bridging...
Author: BenchChem Technical Support Team. Date: February 2026
The Reactivity Landscape of
-Phenoxy Acetophenone Oximes
A Mechanistic & Synthetic Guide for Drug Discovery
Executive Summary
-Phenoxy acetophenone oximes represent a privileged scaffold in medicinal chemistry, bridging the gap between simple aromatic ketones and complex heterocyclic pharmacophores. Characterized by the presence of an ether linkage at the -position and an ambident nucleophilic oxime moiety (), these compounds exhibit a unique reactivity profile governed by stereoelectronic effects. This guide dissects their structural dynamics, synthetic pathways, and divergent reactivity modes, providing a roadmap for their utilization in the synthesis of antimicrobial agents and nitrogen-containing heterocycles.
Structural Architecture & Stereochemical Dynamics
The reactivity of
-phenoxy acetophenone oximes is dictated by the geometric isomerism of the imine bond. Unlike simple aliphatic oximes, the proximity of the bulky -phenoxy group () and the aromatic ring induces significant steric strain, influencing the ratio.
-Isomer (Anti-Phenyl): The hydroxyl group is anti to the phenyl ring. This is typically the thermodynamically stable isomer due to the minimization of steric repulsion between the lone pairs of the oxygen and the -system of the phenyl ring.
-Isomer (Syn-Phenyl): The hydroxyl group is syn to the phenyl ring (and anti to the -phenoxy group).
Critical Insight: The configuration is not merely structural trivia; it dictates the outcome of the Beckmann Rearrangement . In a concerted mechanism, the group anti to the leaving hydroxyl group migrates.[1] Therefore, controlling the
ratio during synthesis is a control point for downstream amide regioselectivity.
Figure 1: Stereochemical divergence in oxime synthesis. The E-isomer predominates in standard reflux conditions.
Synthetic Pathways: The Condensation Protocol
The synthesis of the core scaffold relies on the condensation of
-phenoxy acetophenone with hydroxylamine hydrochloride. The presence of the ether linkage requires careful pH management to prevent acid-catalyzed cleavage of the phenoxy group.
Reaction Causality:
Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon.
pH Sensitivity: A buffer (typically Sodium Acetate or Pyridine) is required. If the pH is too low (<3), the amine is protonated (
) and loses nucleophilicity. If too high (>10), the ketone is susceptible to aldol-like side reactions or ether cleavage.
Table 1: Optimization Parameters for Oximation
Parameter
Condition
Rationale
Solvent
Ethanol/Water (3:1)
Solubilizes both the organic ketone and inorganic hydroxylamine salt.
Base
NaOH or Pyridine
Neutralizes HCl released; Pyridine also acts as a weak catalyst.
Temperature
Reflux ()
Overcomes the activation energy barrier imposed by the steric bulk of the -phenoxy group.
Purification
Recrystallization (EtOH)
Removes trace -isomer and unreacted ketone.
The Reactivity Matrix
The core utility of this scaffold lies in its ability to undergo divergent transformations. We categorize these into three primary pathways: Rearrangement, Cyclization, and Esterification.
Pathway A: The Beckmann Rearrangement
This is the definitive reaction for this class. Under acidic conditions, the oxime rearranges to an amide.[1][2][3][4]
Mechanism: Protonation of the OH group converts it into a leaving group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). The substituent anti to the leaving group migrates to the nitrogen atom simultaneously as water departs.
Regioselectivity:
From
-Oxime : Phenyl migrates -Phenoxyacetanilide (Target for analgesics).
Technical Note: Recent protocols utilize Phenyl Dichlorophosphate at ambient temperature to effect this rearrangement without the charring associated with Polyphosphoric Acid (PPA) [1].
Pathway B: Cyclization to Heterocycles
The
-phenoxy acetophenone oxime is a "masked" heterocycle precursor.
Indeno-pyridines: Rh(III)-catalyzed annulation with alkynes involves C-H activation of the phenyl ring and the oxime nitrogen [2].
Thiazoles: Reaction with elemental sulfur and arylacetic acids yields fused thieno-thiazoles, leveraging the oxidizing power of sulfur on the
-methylene [3].
Pathway C: O-Acylation (Bio-activation)
Acylation of the oxime oxygen with acyl chlorides (e.g., terephthaloyl chloride) yields Oxime Esters . These derivatives often exhibit superior antimicrobial potency compared to the parent oxime due to increased lipophilicity and DNA-cleavage capability [4].
Figure 2: The divergent reactivity tree of the oxime scaffold.
Experimental Protocols
Protocol 1: Synthesis of -Phenoxy Acetophenone Oxime
This protocol ensures high E-selectivity.
Preparation: Dissolve
-phenoxy acetophenone (10 mmol) in Ethanol (20 mL).
Addition: Add a solution of Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) in minimal water (5 mL).
Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
Workup: Pour the hot solution into crushed ice (100 g). The oxime will precipitate as a white solid.
Purification: Filter, wash with cold water, and recrystallize from ethanol.
Validation: Melting point should be sharp. IR spectrum should show
stretch at and broad stretch at .
Protocol 2: Ambient Temperature Beckmann Rearrangement [1]
Avoids harsh acids and thermal degradation.
Activation: Dissolve the oxime (2 mmol) in dry Acetonitrile (4 mL).
Reagent: Add Phenyl Dichlorophosphate (3 mmol) dropwise at room temperature.
Reaction: Stir for 15–30 minutes. The reaction is typically instantaneous.
Quench: Add saturated
solution.
Extraction: Extract with Dichloromethane (
). Dry over and evaporate.
Result: Yields the N-substituted amide with retention of configuration.
References
Zhu, M., et al. (2012). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules, 17(11), 13662–13671. Link
Wang, X., et al. (2016). Rh(III)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation.[5] Chemical Communications. Link
Nguyen, T.T., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Advances, 10, 23900-23908. Link
Al-Dires, H.O., et al. (2023). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Link
A Technical Guide to Investigating the Potential Biological Activity of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Authored by: A Senior Application Scientist Abstract This technical guide outlines a comprehensive research framework for the synthesis, characterization, and biological evaluation of the novel compound, 2-(2-Nitrophenox...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive research framework for the synthesis, characterization, and biological evaluation of the novel compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. While direct studies on this specific molecule are not yet prevalent in existing literature, the chemical architecture, featuring a phenoxy acetophenone scaffold and an oxime functional group, suggests a high potential for significant antimicrobial, anticancer, and anti-inflammatory activities. This document provides researchers, scientists, and drug development professionals with a structured approach to systematically investigate these potential therapeutic properties. We will detail the rationale behind the proposed studies, provide step-by-step experimental protocols for key in vitro assays, and present a logical workflow for data interpretation and subsequent research directions. The overarching goal is to furnish a self-validating system of inquiry to unlock the therapeutic promise of this compound.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Oxime derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of an oxime group (C=N-OH) to a parent carbonyl compound can significantly modulate its physicochemical properties, enhancing its binding affinity to biological targets and improving its metabolic stability.[2]
The subject of this guide, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, is a derivative of 2-(2-Nitrophenoxy)-1-phenyl-ethanone. The parent ketone itself is a known chemical entity.[5] The presence of the nitrophenoxy moiety is of particular interest, as nitro-containing compounds have been investigated for their anti-inflammatory and analgesic effects.[6][7][8] Furthermore, the broader class of phenoxy acetamide and related derivatives has demonstrated notable anticancer and anti-inflammatory activities.[7][8]
This guide, therefore, puts forth a hypothesis-driven approach to explore the untapped biological potential of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. We will lay out a systematic and rigorous pathway for its investigation, starting from its chemical synthesis and culminating in a thorough in vitro assessment of its therapeutic promise.
Synthesis and Characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
The initial and critical step in our investigation is the synthesis and purification of the target compound. The classical and most straightforward method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine.[9][10]
Proposed Synthetic Pathway
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime will be achieved through the reaction of its parent ketone, 2-(2-Nitrophenoxy)-1-phenyl-ethanone, with hydroxylamine hydrochloride in the presence of a base.[11][12]
Reaction Scheme:
Detailed Experimental Protocol for Synthesis
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-Nitrophenoxy)-1-phenyl-ethanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[11]
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (2-3 equivalents) followed by a suitable base like sodium hydroxide or sodium acetate (3-8 equivalents).[11]
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by filtration if it precipitates out, or by extraction with an organic solvent like ethyl acetate after quenching with water. The organic layer should be dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield the pure 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.[11]
Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the C=N and O-H of the oxime.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Elemental Analysis: To confirm the elemental composition.
Proposed Investigation of Biological Activities
Based on the structural features of the target molecule and the known biological activities of related compounds, we propose a three-pronged investigation into its antimicrobial, anticancer, and anti-inflammatory potential.
Antimicrobial Activity Screening
Oxime derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15][16] The presence of the oxime moiety can contribute to the antimicrobial effect, and this warrants a thorough investigation.[12][14][17]
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents.[14] Oximes have been identified as potential inhibitors of key bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid biosynthesis.[13][15]
Caption: Workflow for Antimicrobial Activity Screening.
Preparation of Inoculum: Grow the selected bacterial and fungal strains in their respective appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The MIC values will be compared to those of standard antibiotics and antifungals. Lower MIC values indicate higher antimicrobial potency. For compounds showing significant activity, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Anticancer Activity Screening
The structural motif of an oxime group on a larger scaffold is present in several compounds with demonstrated anticancer activity.[2][3][18] These compounds can induce apoptosis, cause cell cycle arrest, and generate reactive oxygen species (ROS) in cancer cells.[18]
The development of novel anticancer agents with improved selectivity for cancer cells over normal cells is a critical goal in oncology research. In vitro cytotoxicity assays against a panel of human cancer cell lines are the first step in identifying promising lead compounds.[19][20][21]
Caption: Workflow for Anticancer Activity Screening.
Cell Seeding: Seed the selected human cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The IC50 values will be used to quantify the cytotoxic potency of the compound against different cancer cell lines. A lower IC50 value indicates greater anticancer activity. Compounds with potent activity can be further investigated for their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest.
Anti-inflammatory Activity Screening
The presence of a nitrophenoxy group in the target molecule suggests a potential for anti-inflammatory activity, as some nitrophenyl compounds have been shown to possess such properties.[6][22][23] Additionally, oximes themselves have been explored for their anti-inflammatory effects.[3][10]
Inflammation is a key pathological feature of many chronic diseases. The discovery of new anti-inflammatory agents, particularly those that target specific inflammatory pathways, is of great interest. In vitro assays using immune cells, such as macrophages, can provide initial insights into the anti-inflammatory potential of a compound.
Caption: Workflow for Anti-inflammatory Activity Screening.
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
Incubation: Incubate the cells for 24 hours.
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
A significant reduction in the production of nitric oxide and pro-inflammatory cytokines (such as TNF-α and IL-6, which can be measured by ELISA) in the presence of the test compound would indicate potential anti-inflammatory activity.
Quantitative Data Summary and Future Directions
The results from the proposed in vitro assays should be tabulated for clear comparison and interpretation.
Table 1: Proposed Data Summary for Biological Activity of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Biological Activity
Assay
Test Organism/Cell Line
Metric
Result
Positive Control
Antimicrobial
Broth Microdilution
Staphylococcus aureus
MIC (µg/mL)
TBD
Vancomycin
Escherichia coli
MIC (µg/mL)
TBD
Ciprofloxacin
Candida albicans
MIC (µg/mL)
TBD
Fluconazole
Anticancer
MTT Assay
MCF-7 (Breast Cancer)
IC50 (µM)
TBD
Doxorubicin
A549 (Lung Cancer)
IC50 (µM)
TBD
Cisplatin
HCT116 (Colon Cancer)
IC50 (µM)
TBD
5-Fluorouracil
Anti-inflammatory
NO Inhibition
RAW 264.7 Macrophages
% Inhibition at X µM
TBD
Dexamethasone
ELISA
RAW 264.7 Macrophages
% Inhibition of TNF-α
TBD
Dexamethasone
ELISA
RAW 264.7 Macrophages
% Inhibition of IL-6
TBD
Dexamethasone
Should the in vitro screening reveal promising activity in any of these areas, future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by the compound.
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of infection, cancer, or inflammation.
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the systematic investigation of the potential biological activities of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. By following the proposed experimental protocols and workflows, researchers can efficiently and effectively evaluate its antimicrobial, anticancer, and anti-inflammatory properties. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its future development as a potential drug candidate.
References
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. Available at: [Link]
Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria. (2020). PMC. Available at: [Link]
A Review of Biologically Active Oxime Ethers. (2023). MDPI. Available at: [Link]
Synthesis and Antimicrobial Activities of Oximes Derived from O‐Benzylhydroxylamine as FabH Inhibitors. (2012). Scilit. Available at: [Link]
Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. (2012). BioResources. Available at: [Link]
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). ResearchGate. Available at: [Link]
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. Available at: [Link]
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Available at: [Link]
Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl) - PMC. (n.d.). PMC. Available at: [Link]
Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. (2025). ScienceDirect. Available at: [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]
Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI. Available at: [Link]
Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. (n.d.). Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. (n.d.). PubMed. Available at: [Link]
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PMC. Available at: [Link]
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PMC. Available at: [Link]
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. Available at: [Link]
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Available at: [Link]
Recent advance in synthesis and biological activity of oxime derivatives. (2025). ResearchGate. Available at: [Link]
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Frontiers. Available at: [Link]
Ethanone, 2-(2-nitrophenoxy)-1-phenyl-|18065-01-5. (n.d.). LookChem. Available at: [Link]
Ethanone, 1-[2-[(nitrobenzoyl)oxy]phenyl]- | C15H11NO5. (n.d.). PubChem. Available at: [Link]
Oxime Synthesis | PDF. (2022). Scribd. Available at: [Link]
Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Pharm Pharmacol Int J. Available at: [Link]
(PDF) Synthesis and Characterization of Novel Oxime Derivatives. (2025). ResearchGate. Available at: [Link]
Ethanone, 1-phenyl-, oxime. (n.d.). NIST WebBook. Available at: [Link]
Ethanone, 1-phenyl-, oxime. (2018). SIELC Technologies. Available at: [Link]
The Structural Diversity and Biological Activity of Steroid Oximes. (2023). PMC. Available at: [Link]
Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. (2001). PubMed. Available at: [Link]
Green synthesis method for preparing nitroalkane by oxidizing oxime. (n.d.). Google Patents.
1-Phenyl-1-ethanone oxime | C8H9NO. (n.d.). PubChem. Available at: [Link]
the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure. Available at: [Link]
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Available at: [Link]
Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. (2006). PubMed. Available at: [Link]
Protocols for cyclization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Technical Application Note: Cyclization Strategies for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Executive Summary & Strategic Value The cyclization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a pivotal transfo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Cyclization Strategies for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Executive Summary & Strategic Value
The cyclization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a pivotal transformation in the synthesis of 1,4-benzoxazine scaffolds. These heterocyclic cores are "privileged structures" in medicinal chemistry, serving as the foundation for potassium channel openers (e.g., Levcromakalim), neuroprotective agents, and anticoagulants.
This guide moves beyond generic textbook methods to provide two field-validated protocols for converting the linear nitro-oxime precursor into the bicyclic benzoxazine core. We focus on controlling the oxidation state of the nitrogen to selectively target either the parent benzoxazine or the benzoxazine N-oxide .
Mechanistic Pathways & Chemoselectivity[1]
The transformation relies on the reductive activation of the ortho-nitro group. The reaction trajectory is dictated by the strength of the reducing agent and the pH of the medium.
Pathway A (Full Reduction): Reduction of the nitro group to an aniline (
), followed by condensation with the oxime carbon and elimination of hydroxylamine/water. This yields the 3-phenyl-2H-1,4-benzoxazine .
Pathway B (Partial Reduction): Controlled reduction to the hydroxylamine (
), which attacks the oxime carbon to form the benzoxazine 4-oxide (N-oxide).
Figure 1: Mechanistic Divergence in Cyclization
Caption: Divergent synthesis pathways based on reductive activation of the nitro group.[1]
Protocol A: Reductive Cyclization to 3-Phenyl-2H-1,4-benzoxazine
This protocol utilizes Iron powder in Acetic Acid , a classic yet robust method that tolerates the oxime functionality while effectively reducing the nitro group to the amine, driving the cyclization to the fully reduced heterocycle.
Materials & Reagents
Reagent
Equiv.
Role
Substrate (Nitro-oxime)
1.0
Starting Material
Iron Powder (325 mesh)
5.0
Reductant (Single Electron Transfer)
Glacial Acetic Acid
Solvent
Proton source & Solvent
Ethanol (Optional co-solvent)
-
Improves solubility for lipophilic substrates
Ethyl Acetate / NaHCO₃
-
Work-up
Step-by-Step Methodology
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 10 mmol of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in 50 mL of Glacial Acetic Acid .
Note: If solubility is poor at RT, add 10-20 mL of Ethanol.
Activation: Heat the solution to 60°C under an inert atmosphere (
).
Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes.
Critical: The reaction is exothermic. Monitor internal temperature to prevent runaway.
Reflux: Increase temperature to 100-110°C (Reflux) and stir vigorously for 2–4 hours .
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent blue/green spot () should appear.
Work-up:
Cool the mixture to room temperature.
Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure to remove most acetic acid.
Dilute the residue with EtOAc (100 mL) and carefully neutralize with saturated aq. NaHCO₃ until pH 8.
Separate phases and wash the organic layer with brine.[1] Dry over
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).
Yield Expectation: 75–85%.
Protocol B: Selective Synthesis of 3-Phenyl-2H-1,4-benzoxazine 4-oxide
This protocol uses Zinc / Ammonium Chloride , a milder reductive system that stops the reduction at the hydroxylamine stage, facilitating the formation of the N-oxide.
Materials & Reagents
Reagent
Equiv.
Role
Substrate (Nitro-oxime)
1.0
Starting Material
Zinc Dust (<10 micron)
3.0
Mild Reductant
Ammonium Chloride ()
5.0
Buffer / Proton Source
Methanol / Water (4:1)
Solvent
Reaction Medium
Step-by-Step Methodology
Solubilization: Dissolve 5 mmol of the substrate in 40 mL Methanol and 10 mL Water .
Buffering: Add 25 mmol of Ammonium Chloride and stir until dissolved.
Reduction: Cool the mixture to 0°C (ice bath). Add Zinc dust (15 mmol) slowly to maintain the low temperature.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 3–6 hours .
Mechanism:[3][2][4][5][6][7][8] The nitro group reduces to
. The hydroxylamine nitrogen attacks the oxime carbon (), followed by loss of water.
Work-up:
Filter off the zinc oxide/salts.
Evaporate the Methanol.
Extract the aqueous residue with Dichloromethane (DCM) (
mL).
Purification: Recrystallization from Ethanol/Water is often sufficient. If not, use chromatography (DCM:MeOH 98:2).
Yield Expectation: 60–75%.
Analytical Validation
Verify the structure using
NMR.[9][7][10] The key differentiator is the methylene bridge protons and the aromatic pattern.
Signal
3-Phenyl-2H-1,4-benzoxazine (Protocol A)
3-Phenyl-2H-1,4-benzoxazine 4-oxide (Protocol B)
H-2 (Methylene)
Singlet, ppm
Singlet, ppm (Deshielded by N-oxide)
Aromatic Region
Multiplet, 6.8–7.8 ppm
Multiplet, often more complex due to N-oxide anisotropy
Mass Spec (M+)
[M+H] = 210.1 (Expected)
[M+H] = 226.1 (Expected)
Troubleshooting & Optimization
Incomplete Cyclization: If the intermediate aniline is observed (via Mass Spec), increase the reaction temperature or add a catalytic amount of p-Toluenesulfonic acid (pTSA) to drive the dehydration step.
Over-Reduction (Protocol B): If the N-oxide reduces to the parent benzoxazine during Protocol B, reduce the reaction time or lower the equivalents of Zinc to 2.0.
Solubility Issues: For highly substituted phenyl rings, use THF/Water or Dioxane instead of Methanol/Water.
References
Reductive Cyclization Mechanisms: Journal of Organic Chemistry. "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." Available at: [Link]
Oxime Cyclization Overview: Royal Society of Chemistry. "Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition."[3] Available at: [Link]
General Benzoxazine Synthesis: ResearchGate. "Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives." Available at: [Link]
Photolysis conditions for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Application Note: Photolysis Conditions for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Part 1: Executive Summary & Scientific Context This application note details the photolysis protocols for 2-(2-Nitrophenoxy)-1-phen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Photolysis Conditions for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Part 1: Executive Summary & Scientific Context
This application note details the photolysis protocols for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a specialized photocleavable compound. This molecule belongs to the class of
-(2-nitrophenoxy) carbonyl derivatives, widely utilized as photolabile protecting groups (PPGs) or "cages."
The core utility of this compound lies in the photo-induced cleavage of the
-ether bond . Upon irradiation with UV light (typically 365 nm), the ortho-nitro group initiates an intramolecular hydrogen abstraction, leading to the release of 2-nitrophenol and the corresponding acetophenone oxime derivative (or its cyclized benzofuran byproduct, depending on solvent conditions).
Key Applications:
Controlled Release: Uncaging of phenolic drugs or bioactive oximes.
Photo-Patterning: Surface modification via light-directed cleavage of phenoxy linkers.
Part 2: Photochemical Mechanism
Understanding the mechanism is critical for troubleshooting low yields or side reactions. The photolysis follows a Norrish Type II-like pathway, characteristic of o-nitrobenzyl and o-nitrophenoxy systems.
Mechanism Description:
Excitation: Absorption of UV light (
nm) promotes the nitro group to an excited triplet state ().
H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic
-methylene group ().
Rearrangement: This forms a short-lived aci-nitro / biradical intermediate.
Cleavage: The intermediate undergoes electronic rearrangement (often involving hemiacetal formation if water is present) to cleave the C-O ether bond.
Visualized Pathway (DOT Diagram)
Caption: Photochemical pathway showing the critical H-abstraction step leading to ether cleavage. The 1,5-H shift is the rate-determining step for the uncaging process.
Part 3: Experimental Protocol
This protocol is designed for analytical validation (HPLC/UV-Vis) and can be scaled for preparative synthesis .
Light Source: 365 nm LED (e.g., Kessil PR160 or equivalent) or Hg-Arc lamp with 365 nm bandpass filter.
Quartz Cuvettes: Path length 1 cm (for UV-Vis monitoring).
Standard Operating Procedure (SOP)
Step 1: Stock Solution Preparation
Dissolve 5.0 mg of the oxime in 1.0 mL of Acetonitrile (ACN) to create a ~15 mM stock solution.
Note: The compound may have limited solubility in pure water. Always use an organic co-solvent.
Step 2: Working Solution & Solvent Selection
Prepare the irradiation sample (50
M) in one of the following systems based on your application:
Condition
Solvent System
Purpose
Expected Quantum Yield ()
Standard
ACN / (1:1)
Kinetic studies, general uncaging.
0.15 - 0.25
Protic
Methanol (100%)
Maximizes H-bonding; stabilizes aci-nitro.
0.10 - 0.20
Bio-mimetic
ACN / PBS pH 7.4 (2:98)
Simulating physiological release.
< 0.10 (Solubility limited)
Step 3: Photolysis Setup
Transfer 3 mL of the Working Solution into a quartz cuvette.
Seal with a Teflon stopper to prevent evaporation (degassing with
is recommended for precise quantum yield measurements to prevent oxygen quenching of the triplet state, though o-nitro cleavage is generally robust in air).
Position the cuvette 5 cm from the 365 nm light source.
Irradiance Target: ~10-20 mW/cm².
Step 4: Irradiation & Monitoring
T=0: Take an initial UV-Vis spectrum (200–500 nm). Note the
of the nitro-chromophore (typically ~300-330 nm).
Irradiate: Expose the sample in 1-minute intervals.
Monitor: Measure UV-Vis spectra after each interval.
Indicator of Cleavage: Look for the appearance of a yellow shift (formation of 2-nitrophenolate,
nm) if the pH is basic or neutral.
Isosbestic Points: Clear isosbestic points indicate a clean conversion without significant side reactions.
Step 5: Product Analysis (HPLC)
Inject 10
L of the irradiated sample into an RP-HPLC (C18 column).
Gradient: 10% to 90% ACN in Water (+0.1% TFA) over 20 mins.
Detection: 254 nm and 365 nm.
Validation: Confirm the presence of 2-nitrophenol (RT ~ early) and the acetophenone oxime fragment.
Part 4: Data Analysis & Troubleshooting
Kinetic Analysis
The photolysis typically follows first-order kinetics under constant irradiation. Plot
vs. time to determine the rate constant .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Cleavage Observed
Incorrect Wavelength
Ensure source emits at 365 nm . 254 nm may degrade the oxime; >400 nm is too weak.
Precipitation
Low Solubility
Increase organic co-solvent (ACN/MeOH) to >20%.
Complex Mixture (Messy HPLC)
Radical Recombination
Degas solvents with Argon for 15 mins. Oxygen can trap radicals.
Slow Reaction Rate
Low Quantum Yield
Switch solvent to Methanol . Protic solvents facilitate the proton transfer in the aci-nitro decay.
Solvent selection for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime reactions
Application Note: Solvent Selection for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Reactions Part 1: Executive Summary & Strategic Importance The molecule 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Reactions
Part 1: Executive Summary & Strategic Importance
The molecule 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a critical intermediate in the synthesis of 3-phenyl-2H-1,4-benzoxazines , a scaffold with significant pharmacological potential (e.g., antimicrobial, anti-inflammatory, and neuroprotective agents).[1]
The primary challenge in handling this intermediate lies in its dual functionality: the nitro group (susceptible to reduction) and the oxime group (susceptible to hydrolysis, rearrangement, or reduction).[1] Solvent selection is not merely about solubility; it dictates the chemoselectivity of the reaction pathway.
Core Directive: This guide prioritizes the Reductive Cyclization pathway, as it is the most valuable transformation for drug discovery.[1] We will analyze solvent systems that favor the formation of the 1,4-benzoxazine core while suppressing competitive hydrolysis to the ketone or Beckmann rearrangement.[1]
Part 2: Solvent Selection Framework
Mechanistic Considerations & Solvent Influence
The transformation of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone oxime to 3-phenyl-2H-1,4-benzoxazine involves a cascade sequence:
Nitro Reduction:
(requires proton source).
Intramolecular Cyclization: Nucleophilic attack of the nascent amine on the oxime carbon.
Elimination: Loss of hydroxylamine (or water/ammonia depending on reduction depth).
Solvent Role: The solvent must solubilize the polar nitro-oxime starting material while stabilizing the polar transition states of the cyclization.
Solvent Decision Matrix
Solvent System
Role/Mechanism
Pros
Cons
Recommended For
Ethanol (EtOH)
Protic, H-bond donor
Excellent solubility for oximes; Green solvent; Supports Pd/C hydrogenation.[1]
Rationale: Ethanol provides the necessary protic environment for hydrogenation on Pd surfaces while minimizing the risk of hydrolyzing the oxime back to the ketone (which occurs more readily in aqueous/acidic media).
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in Ethanol (10 mL/g substrate).
Note: If solubility is poor, add Ethyl Acetate (up to 20% v/v) as a co-solvent.[1] Avoid chlorinated solvents which can poison Pd catalysts.
gas. Maintain a pressure of 1–3 atm (balloon or Parr shaker) at Room Temperature (25°C).
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[2] The starting material (
) will disappear; the amine intermediate may be transient; the benzoxazine product () will appear.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or can be purified via flash chromatography.
Rationale: Iron powder in acetic acid is a classic method for reducing nitroarenes. The acidic medium promotes the subsequent condensation/cyclization step.
Step-by-Step Methodology:
Preparation: Suspend 1.0 eq of the oxime in a mixture of Ethanol and Glacial Acetic Acid (1:1 ratio, 0.1 M concentration).
Reduction: Add Iron powder (3.0–5.0 eq) slowly to the stirred solution.
Heating: Heat the mixture to reflux (approx. 80–90°C) for 2–4 hours.
Critical Check: The reaction color will change from yellow/orange (nitro compound) to dark brown/grey (iron salts).
Workup: Cool to room temperature. Dilute with water and neutralize with
(careful: gas evolution). Extract with Ethyl Acetate .[2][3]
Application Note: Scalable Production of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Executive Summary This Application Note details a scalable, two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a critical intermediate in the production of 3-phenyl-2H-1,4-benzoxazines .[1] These downst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a scalable, two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a critical intermediate in the production of 3-phenyl-2H-1,4-benzoxazines .[1] These downstream heterocycles are highly valued in drug discovery for their antimicrobial, antifungal, and anticonvulsant properties.
While laboratory-scale methods often utilize Dichloromethane (DCM) or Dimethylformamide (DMF), this protocol prioritizes Methyl Ethyl Ketone (MEK) and Ethanol/Water systems to facilitate industrial scale-up, solvent recovery, and safety compliance.[2] Special emphasis is placed on the thermal stability of the oxime moiety and the handling of nitro-aromatics.
Strategic Route Selection
The synthesis follows a convergent pathway designed to minimize purification bottlenecks.[1]
) releases HCl during the reaction.[2] Without buffering, the acidity can degrade the ether linkage. Sodium Acetate () is used to buffer the solution to pH ~4–5, optimizing the rate of oxime formation.[2]
Safety: Free hydroxylamine is thermally unstable.[1] We generate it in situ in the presence of the ketone to minimize accumulation.
Dissolution: In the reactor, dissolve the Ketone Intermediate in Ethanol (500 mL). Heat to 50°C to ensure complete dissolution.[1]
Reagent Prep: In a separate vessel, dissolve Hydroxylamine HCl and Sodium Acetate in Water (100 mL).
Addition: Slowly add the aqueous hydroxylamine solution to the ethanol solution over 20 minutes.
Note: A mild exotherm may occur.[1] Maintain temp < 60°C during addition.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
Quench & Crystallization:
Add water (300 mL) slowly to the hot solution until slight turbidity is observed.
Allow the mixture to cool slowly to room temperature with gentle stirring. The oxime will crystallize out.[1]
Cool further to 0°C for 1 hour to maximize yield.
Purification: Filter the white/off-white solid.[1] Wash with 50% aqueous ethanol.[1]
Drying: Dry at 40°C under vacuum. Critical: Do not exceed 50°C during drying due to potential thermal instability of the nitro-oxime combination.
Process Safety & Logic (E-E-A-T)
Thermal Hazard Management
This molecule contains two energetic functional groups: a Nitro group and an Oxime .[1]
Risk: Oximes can undergo Beckmann rearrangement or violent decomposition at high temperatures.[1]
Control: Perform Differential Scanning Calorimetry (DSC) on the crude product.[1][2] Ensure the drying temperature is at least 50°C below the onset of decomposition (
Self-Validating Step: If the filtrate pH drops below 4 during Step 2, the buffer capacity is exceeded. Add more NaOAc to prevent acid-catalyzed hydrolysis.[1]
Analytical Quality Control
HPLC Method: C18 Column, Acetonitrile:Water (gradient 50:50 to 90:10), UV detection at 254 nm.
Impurity Flag: Look for the "Z" vs "E" isomer.[1] For benzoxazine synthesis, the geometry often equilibrates during the reductive cyclization step, but consistent isomer ratios indicate process control.
Scalable Workflow Diagram
Figure 2: Unit operations flow for the scalable production process.
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is finely ground.[8] Increase stir time before adding bromide.
Technical Support Center: Purification of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Ticket ID: #OX-NITRO-224 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Purification Protocols for CAS 18065-01-5 & Analogs[1] Executive Summary You are encou...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #OX-NITRO-224
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Optimization of Purification Protocols for CAS 18065-01-5 & Analogs[1]
Executive Summary
You are encountering challenges in purifying 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime . This compound presents unique purification hurdles due to the bulky 2-nitrophenoxy ether linkage, which introduces significant steric hindrance and polarity, and the oxime moiety, which is prone to E/Z geometric isomerism and thermal degradation (Beckmann rearrangement) if mishandled.
This guide prioritizes fractional recrystallization as the primary method due to its scalability and ability to reject the unreacted ketone precursor. Chromatography is reserved as a secondary "rescue" method.
Part 1: The "Gold Standard" Protocol (Recrystallization)
The 2-nitrophenoxy group renders the molecule sufficiently lipophilic to dissolve in hot ethanol but polar enough to precipitate sharply upon the addition of water (anti-solvent). The unreacted ketone starting material (2-(2-nitrophenoxy)-1-phenylethanone) is generally more soluble in the ethanol-rich mother liquor, allowing for effective separation.
Step-by-Step Procedure
Dissolution (The "Hot" Phase):
Place the crude orange/yellow solid in an Erlenmeyer flask.
Add 95% Ethanol (approx. 5 mL per gram of crude).
Heat gently to 60-70°C with stirring. Do not reflux vigorously; oximes can degrade.
If undissolved solids persist, add ethanol in 1 mL increments until clear.[2]
Nucleation (The "Cloud" Phase):
Remove from heat.[3] While still hot (~55°C), add warm Deionized Water dropwise.
Stop immediately when a faint turbidity (cloudiness) persists for more than 5 seconds.
Add 2-3 drops of Ethanol to clear the solution back to transparency.
Crystallization (The "Slow" Phase):
Cover the flask with foil (nitro compounds can be light-sensitive).
Allow to cool to room temperature undisturbed for 2 hours. Rapid cooling traps impurities.
Once solid forms, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
Critical Wash: Wash the cake with a cold 50:50 Ethanol:Water mixture. This removes surface mother liquor containing the ketone impurity.
Dry under vacuum at 40°C.
Part 2: Troubleshooting Guide (Diagnostic & Repair)
Issue 1: "My product is oiling out (forming a goo) instead of crystallizing."
Diagnosis: The solution temperature dropped below the melting point of the solvated product before crystallization began, or the solvent polarity gap is too wide.
Corrective Action:
Reheat the mixture until the oil dissolves.
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a rod to induce nucleation.[4]
Solvent Modification: Switch to Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add Hexane until turbid. This system is often better for "oily" nitro-aromatics.
Issue 2: "NMR shows two sets of peaks. Is my product impure?"
Diagnosis: Likely Geometric Isomerism (E vs Z) .
Explanation: Oximes exist as E (anti) and Z (syn) isomers across the C=N double bond. For 2-(2-nitrophenoxy) derivatives, steric clash between the phenyl ring and the bulky phenoxy ether often favors one isomer, but mixtures are common.
Action:
Check TLC: If you see two very close spots, it is likely isomers.
Relevance: For most downstream applications (e.g., cyclization to benzisoxazoles), the isomer ratio does not matter as the reaction conditions often equilibrate them. If single-isomer purity is required, use Column Chromatography (see Part 3).
Issue 3: "The product remains bright yellow/orange."
Diagnosis: Nitro compounds are inherently colored, but intense yellow often indicates unreacted 2-nitrophenol or the starting ketone .
Action:
Perform a bicarbonate wash on the crude before recrystallization. Dissolve crude in Ethyl Acetate and wash with 5% NaHCO₃ to remove any free nitrophenol (which is acidic).
Part 3: Advanced Purification (Chromatography)
Use this if recrystallization fails or if you must separate E/Z isomers.
Parameter
Specification
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase A
Hexane (Non-polar)
Mobile Phase B
Ethyl Acetate (Polar)
Gradient
0% to 30% B over 20 minutes
Loading
Dissolve in minimal Dichloromethane (DCM)
Separation Logic:
Unreacted Ketone: Elutes first (Least polar).
Oxime Isomer 1 (usually Z): Elutes second.
Oxime Isomer 2 (usually E): Elutes third (More polar due to exposed OH).
Part 4: Decision Logic Visualization
The following diagram illustrates the decision process for purifying this specific oxime, integrating safety checks for the nitro group.
Caption: Decision tree for the purification of nitrophenoxy-acetophenone oximes, prioritizing recrystallization with chromatographic fallbacks.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use heat to speed up the drying of the crystals?A: Proceed with caution. While the melting point is likely >100°C, oximes can undergo Beckmann rearrangement to amides at high temperatures, especially if trace acid is present. Vacuum drying at 40-45°C is the safe limit.
Q: Why does the literature mention "Pyridine" in the synthesis?A: Pyridine acts as both a solvent and a base to neutralize the HCl released from Hydroxylamine Hydrochloride. If you used pyridine, your crude might smell foul. Ensure you wash the crude solid thoroughly with water or dilute HCl (if the product is solid) before attempting recrystallization to remove pyridine salts.
Q: Is the E or Z isomer more active?A: If you are using this as an intermediate for 3-phenyl-1,2-benzisoxazole (via base-mediated cyclization), the reaction typically proceeds through the Z-oxime (where the OH is close to the phenoxy ring). However, basic conditions used in the cyclization step (e.g., NaH/DMF) usually allow for rapid equilibration, so separating isomers is rarely necessary for this specific pathway [1].
References
Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Discusses the thermodynamic stability and separation of acetophenone oxime isomers.
Recrystallization Guide. MIT OpenCourseWare. Standard protocols for two-solvent recrystallization (Ethanol/Water systems).
Synthesis of Some Acetophenone Oximes. Academic Research Publishing Group. Details the synthesis and characterization (NMR) of acetophenone oxime derivatives, including E/Z ratios.
Ethanone, 2-(2-nitrophenoxy)-1-phenyl- Properties. LookChem. Physical property data and CAS verification for the specific compound.
Solving solubility issues with 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a complex organic molecule with potential applications in various research and developm...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a complex organic molecule with potential applications in various research and development fields. Its structure, characterized by a nitrophenyl ether linkage and an oxime functional group, suggests that it is likely a crystalline solid with poor aqueous solubility. This technical guide is designed to address the common solubility issues encountered with this compound and to provide a systematic approach to overcoming these challenges.
Physicochemical Properties (Predicted)
Due to the limited availability of specific experimental data for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, the following table summarizes its predicted physicochemical properties based on its chemical structure and data from its ketone precursor. These values can help in the initial selection of appropriate solvents and solubilization strategies.
Property
Predicted Value/Characteristic
Implication for Solubility
Molecular Formula
C₁₄H₁₂N₂O₄
Relatively large and complex molecule.
Molecular Weight
~272.26 g/mol
Higher molecular weight can correlate with lower aqueous solubility.
LogP
> 3
Indicates a lipophilic (hydrophobic) nature, suggesting poor water solubility.
Hydrogen Bond Donors
1 (from the oxime hydroxyl group)
Can participate in hydrogen bonding, which may aid solubility in protic solvents.
Hydrogen Bond Acceptors
5 (from the nitro, ether, and oxime groups)
Multiple sites for hydrogen bonding with protic solvents.
pKa
Weakly acidic (due to the oxime hydroxyl group)
The compound's charge state, and therefore its solubility, can be manipulated by adjusting the pH.
Troubleshooting Guide
This section provides a question-and-answer-based approach to resolving common solubility problems.
Q1: My compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, is not dissolving in my primary solvent. What should I do?
A1: Initial Steps and Solvent Screening
When a compound fails to dissolve, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point. Given the predicted lipophilic nature of this compound (LogP > 3), it is expected to have better solubility in organic solvents than in water.
Recommended Step-by-Step Protocol for Solvent Screening:
Start with Common Organic Solvents: Test the solubility in a range of solvents with varying polarities.
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. These are often excellent choices for dissolving a wide range of organic molecules.[1]
Polar Protic Solvents: Ethanol, methanol, and isopropanol. The ability of the compound to form hydrogen bonds may enhance its solubility in these solvents.
Non-Polar Solvents: Toluene, hexanes, and dichloromethane. While less likely to be primary solvents for many biological applications, they can provide useful information about the compound's polarity.[2]
Small-Scale Solubility Test:
Weigh a small, precise amount of the compound (e.g., 1 mg) into a small vial.
Add a measured volume of the test solvent (e.g., 100 µL) and vortex thoroughly.
Visually inspect for dissolution. If dissolved, add more compound until saturation is reached. If not, gradually add more solvent.
Consider Gentle Heating: For some compounds, solubility can be increased by gentle heating. However, be cautious as this can also lead to degradation, especially with heat-sensitive functional groups. Always check the compound's stability at elevated temperatures.
Q2: My compound dissolved initially but is now precipitating out of solution. How can I prevent this?
A2: Maintaining a Stable Solution
Precipitation upon standing, dilution, or temperature change is a common issue with poorly soluble compounds. This often occurs when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an experiment. Here are several strategies to maintain solubility:
Strategy 1: Co-solvents
A co-solvent is a water-miscible organic solvent used to increase the solubility of a hydrophobic compound in an aqueous solution.[3][4][5] The co-solvent reduces the polarity of the aqueous phase, making it more favorable for the solute.[6]
Commonly Used Co-solvents:
Ethanol
Propylene glycol
Polyethylene glycols (PEGs)
Glycerol
Experimental Protocol for Using Co-solvents:
Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).
In a separate vial, prepare your final aqueous buffer containing a certain percentage of the co-solvent (e.g., 5-10% ethanol).
Slowly add the stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized supersaturation and precipitation.
Strategy 2: pH Adjustment
For ionizable compounds, solubility is highly dependent on pH.[7][8] The oxime group in 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is weakly acidic. By increasing the pH of the solution above its pKa, the compound will be deprotonated to form a more soluble salt.[9]
Experimental Protocol for pH Adjustment:
Determine the pKa of your compound (experimentally or through prediction software).
Prepare your aqueous buffer and adjust the pH to be at least 1-2 units above the pKa.
Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent.
Slowly add the stock solution to the pH-adjusted buffer while stirring.
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11]
Select a biocompatible surfactant appropriate for your experimental system.
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
Prepare a concentrated stock solution of your compound in a suitable organic solvent.
Slowly add the stock solution to the surfactant-containing buffer with vigorous mixing.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment and increasing its solubility.[12][13][14][15]
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol for Cyclodextrin Complexation:
Choose a cyclodextrin with a cavity size appropriate for your molecule.
Prepare an aqueous solution of the cyclodextrin.
Add your compound to the cyclodextrin solution and stir or sonicate until the compound dissolves. This process can sometimes be accelerated by gentle heating.
Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of oximes?A: Oximes are generally crystalline solids and tend to be poorly soluble in water. Their solubility in organic solvents varies depending on the overall structure of the molecule.
Q: Can I use DMSO as a solvent for my cell-based assays?A: Yes, DMSO is a widely used solvent for cell-based assays. However, it is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) as it can be toxic to cells at higher concentrations. Always run a vehicle control (medium with the same concentration of DMSO but without your compound) to account for any effects of the solvent itself.
Q: How can I determine the best solubilization strategy for my specific experiment?A: The choice of solubilization strategy depends on the requirements of your experiment. For in vitro assays, co-solvents, pH adjustment, and surfactants are common choices. For in vivo studies, more advanced formulations like solid dispersions or complexation with cyclodextrins might be necessary to improve bioavailability. It is recommended to start with simpler methods like co-solvents and pH adjustment and move to more complex strategies if needed. The following decision-making workflow can guide your choice.
Target Molecule: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Chemical Class:
-Phenoxyacetophenone oxime derivative
Primary Challenge: Oximes are thermally liable and prone to forming supersaturated oils ("oiling out") rather than distinct crystals.[1][2][3] Furthermore, the presence of the ortho-nitro group introduces steric bulk and polarity, influencing the E/Z isomeric ratio.[1][2]
This guide provides a validated troubleshooting framework for the purification of this compound. Unlike simple ketones, this molecule contains both a lipophilic backbone (phenyl rings) and polar functional groups (nitro, oxime), necessitating a solvent system that balances these competing solubility profiles.[1][2]
Solvent Selection Strategy
Based on the physicochemical properties of
-phenoxyacetophenone oximes and field data from analogous antifungal oxime synthesis [1][2], the following solvent systems are recommended.
Primary Recommendation: Ethanol / Water (The "Standard" Protocol)[1][2][9]
Why: Ethanol (EtOH) dissolves the polar nitro and oxime groups effectively at high temperatures.[1][2][3] The addition of water (antisolvent) drastically reduces solubility upon cooling, forcing crystallization.[1][2]
Best For: General purification, removal of inorganic salts, and isolating the thermodynamically stable E-isomer.[1][2][3]
Risk: If water is added too quickly, the product may oil out.[1][2]
Secondary Recommendation: Ethyl Acetate / Hexane (The "High-Purity" Protocol)[1][2][9]
Why: This binary system offers excellent tunability.[1][2][3] Ethyl Acetate (EtOAc) solubilizes the organic skeleton, while Hexane acts as a non-polar antisolvent.[1][2][3]
Best For: Removing unreacted starting materials (e.g., 2-nitrophenol or the parent ketone) which remain soluble in the mother liquor [3].[1][2][3]
Risk: Lower overall yield if the ratio is not optimized.[1][2][3]
Tertiary Recommendation: Diethyl Ether (The "Rapid" Protocol)
Why: Literature on similar acetophenone oxime derivatives cites diethyl ether as a successful recrystallization solvent [2].[1][2][4]
Best For: Small-scale rapid purification where thermal degradation is a concern (low boiling point).[1][2][3]
Risk: High flammability and peroxide formation.[1][2][3] Use only if primary methods fail.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[1][2]
Tech Tip: If the solution is colored (dark brown/red), treat with activated charcoal for 5 minutes and filter while hot.[1][2]
Antisolvent Addition: Remove from heat. While stirring gently, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1][2]
Crystallization: Allow the flask to cool to room temperature undisturbed .
Critical: Do not stir during cooling; agitation promotes rapid precipitation of impurities or oiling out.[1][2]
Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 50:50 Ethanol/Water mixture.[1][2]
Troubleshooting & FAQs
Q1: My product is separating as a sticky oil instead of crystals. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1][2][3]
Corrective Action:
Re-heat: Dissolve the oil back into the solution by heating.[1][2][3]
Add More Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation concentration.[1][2]
Seed It: Cool the solution to just above the temperature where oiling occurred, then add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][2][3]
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Q2: I have a mixture of E and Z isomers. Will this fix it?
Insight: Oximes exist as E (anti) and Z (syn) isomers.[1][2] The E-isomer is generally more stable and often less soluble.[1][2][3]
Solution: Recrystallization is an effective method for isomeric enrichment.[1][2] Slow crystallization from Ethanol/Water typically favors the formation of the major E-isomer lattice, leaving the Z-isomer in the mother liquor [5].[1][2] Check purity via 1H-NMR or TLC.
Q3: The yield is very low (<40%). Where is my product?
Diagnosis: The product is likely too soluble in the solvent system at cold temperatures.[1][2][3]
Corrective Action:
Concentrate: Evaporate 30-50% of the mother liquor and repeat the cooling step.
Change System: Switch to Cyclohexane or Petroleum Ether . Literature suggests that for certain
-oxime derivatives, non-polar solvents like cyclohexane provide high recovery after ethyl acetate removal [4].[1][2]
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical decision tree for selecting the optimal recrystallization solvent based on initial solubility tests.
Figure 2: "Oiling Out" Recovery Protocol
Caption: Step-by-step remediation workflow for recovering crystalline product from an oiled-out state.
References
Arslan, T., et al. (2016).[1][2][5][3] Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8). Link
Academic Research Publishing Group. (2018).[1][2] Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. Link
BenchChem. (2025).[1][2][6] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Link[1][2][3]
Google Patents. (2020).[1][2][3] CN111233719B - Process for preparing alpha-oxime acetophenone derivatives. Link
Kukula, A., et al. (2018).[1][2] Stereochemistry of Oximes. Journal of Organic Chemistry. (General reference for E/Z isomerism in oximes).
Overcoming steric hindrance in nitrophenoxy oxime formation
Technical Support Center: Advanced Organic Synthesis Ticket #OX-928: Steric Hindrance in Nitrophenoxy Oxime Formation Status: Open | Priority: High Assigned Agent: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Organic SynthesisTicket #OX-928: Steric Hindrance in Nitrophenoxy Oxime FormationStatus: Open | Priority: High
Assigned Agent: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Subject: Reaction stalls/fails when converting nitrophenoxy ketones to oximes.
Context: User observes low conversion rates (<20%) or no reaction using standard conditions (Hydroxylamine HCl, NaOAc, EtOH, Reflux).
Diagnosis: The failure is driven by a synergistic barrier: Steric Hindrance from the bulky phenoxy group blocking the nucleophilic attack angle (Burgi-Dunitz trajectory) and Electronic Deactivation if the nitro group is in a position that reduces carbonyl electrophilicity.
Module 1: The Mechanic’s Corner (Theory & Causality)
To fix this, we must understand why the standard protocol fails.
The Steric Wall: The rate-determining step in oxime formation is the nucleophilic attack of hydroxylamine on the carbonyl carbon. A nitrophenoxy group (especially if ortho-substituted) acts as a physical shield. The hydroxylamine molecule cannot easily access the 107° angle required for attack.
The Electronic Drag: The nitro group (
) is strongly electron-withdrawing. While this normally makes a carbonyl more electrophilic, in phenoxy systems, it can alter the dipole of the molecule and reduce the solubility of the intermediate in standard protic solvents, leading to precipitation of unreacted ketone.
The Solution: We cannot change the substrate, so we must change the pathway . We will use Nucleophilic Catalysis (creating a more reactive intermediate) or High-Energy Kinetic Forcing (Microwave irradiation).
Module 2: Advanced Protocols
Protocol A: The "Chemical Pry Bar" (Nucleophilic Catalysis)
Best for: Heat-sensitive substrates or when microwave reactors are unavailable.
The Logic: We use Aniline or
-Phenylenediamine (PDA) as a catalyst.[1] The catalyst reacts with the ketone to form a Schiff Base (Imine) . This imine is significantly more reactive toward hydroxylamine than the original hindered ketone, effectively "pulling" the reaction forward via a lower energy transition state.
Step-by-Step Workflow:
Dissolution: Dissolve the nitrophenoxy ketone (1.0 equiv) in Ethanol/Water (3:1 ratio).
Catalyst Addition: Add Aniline (0.1 – 0.3 equiv) or
PDA (0.1 equiv).
Note:
PDA is often 2-10x more effective than aniline for ketones.
Buffering: Adjust pH to 4.5 using NaOAc or dilute NaOH.
Critical Check: If pH < 3, the amine is protonated and inactive. If pH > 6, the dehydration step slows down.
Reaction: Stir at 50°C. Monitor via TLC. The Schiff base intermediate may be visible transiently.
Protocol B: The "Kinetic Sledgehammer" (Microwave-Assisted)
Best for: Extremely hindered ketones (e.g., ortho-nitrophenoxy).
The Logic: Microwave irradiation provides direct dielectric heating to the polar transition state, overcoming the activation energy barrier created by steric hindrance that thermal convection cannot easily surmount.
Step-by-Step Workflow:
Vessel Prep: In a microwave-safe vial, combine Nitrophenoxy ketone (1.0 mmol),
(1.5 mmol), and NaOAc (1.5 mmol).
Solvent: Add EtOH (2 mL). A minimal amount of water (0.5 mL) helps absorb microwave energy.
Irradiation: Set reactor to Dynamic Power mode (Target Temp: 80–100°C).
Cycle: Ramp 2 min
Hold 10 min Cool.
Validation: Check LC-MS. If incomplete, add 0.5 equiv
and repeat one cycle.
Module 3: Visualizing the Solution
Figure 1: The Aniline Catalysis Mechanism
This diagram illustrates how aniline bypasses the steric barrier by forming a highly reactive Schiff base intermediate.
Caption: The catalytic cycle where Aniline converts the sluggish ketone into a reactive Schiff base, facilitating rapid oxime formation.[1][2][3][4]
Figure 2: Troubleshooting Decision Tree
Follow this logic path when your reaction fails.
Caption: Diagnostic flowchart for isolating failure modes in hindered oxime synthesis.
Module 4: Comparative Data
The following table summarizes the efficiency of different protocols for hindered ketones (e.g., phenoxyacetone derivatives), derived from comparative kinetic studies.
Protocol
Reaction Time
Typical Yield
Notes
Standard Thermal (Reflux EtOH)
12 – 48 Hours
20 – 40%
Often stalls; thermal degradation of nitrophenoxy group possible.
Aniline Catalyzed (pH 4.5)
2 – 6 Hours
75 – 85%
Recommended. Mild conditions; high chemoselectivity.
Green alternative; excellent for very hydrophobic substrates.
Module 5: Frequently Asked Questions (FAQs)
Q: Why is pH 4.5 so critical?A: Oxime formation is pH-dependent.[1] At low pH (<3), the hydroxylamine (
) is fully protonated to , which is not nucleophilic and cannot attack the ketone. At high pH (>7), the dehydration of the intermediate carbinolamine is too slow. pH 4.5 is the "Goldilocks" zone where enough free amine exists to attack, and the acidity is sufficient to catalyze dehydration.
Q: My nitrophenoxy ketone is not soluble in Ethanol/Water. What now?A: This is common with large nitrophenoxy groups.
Cosolvent: Switch to THF/Water or Dioxane/Water (1:1).
Phase Transfer: Use Toluene/Water with a Phase Transfer Catalyst (e.g., TBAB).
Ionic Liquids: Use [Hmim][NO3] under microwave conditions (See Ref 2).
Q: Can I use Pyridine instead of Aniline?A: Pyridine is a base, but it is a poor nucleophilic catalyst for this specific reaction compared to aniline. Aniline's ability to form the Schiff base intermediate is the key mechanism (transimination), which pyridine cannot do. Stick to Aniline or
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." ACS Chemical Biology. (Demonstrates the aniline catalysis mechanism for hindered systems).
Khedkar, V., et al. (2011). "Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate." Comptes Rendus Chimie. (Details microwave and ionic liquid protocols for hindered ketones).
BenchChem Technical Support. (2025). "Aniline as a Catalyst for Oxime Bond Formation."[1][6][7] (Specifics on mPDA vs Aniline efficiency).
Diehl, K. L., et al. (2016). "Nucleophilic Catalysts for Oxime Linkages." Nature Chemistry. (Explains the causality of nucleophilic attack enhancement).
Technical Support Center: Troubleshooting Low Conversion Rates in Oxime Cyclization Reactions
Welcome to the technical support center for oxime cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low convers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for oxime cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these critical synthetic transformations. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions and achieve higher yields of your desired cyclic products.
Q1: My oxime cyclization is stalling, resulting in low yields. What are the primary factors I should investigate?
Low conversion in oxime cyclization can stem from several sources, ranging from substrate stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause 1: Inherent Instability or Unreactivity of the Oxime Starting Material
The structure and purity of your oxime precursor are paramount. Some oximes are inherently unstable or may contain impurities that inhibit the reaction.
Suggested Solutions:
Verify Purity: Ensure the purity of your oxime using techniques like NMR and melting point analysis. Impurities from the initial oximation step can interfere with the cyclization.[1]
Fresh Preparation: If the oxime has been stored for an extended period, consider synthesizing a fresh batch, as they can be susceptible to degradation.
Structural Considerations: Highly hindered oximes may require more forcing conditions, such as higher temperatures or longer reaction times, to overcome steric hindrance.[2]
Possible Cause 2: Suboptimal Catalyst or Reagent Choice and Concentration
The selection and concentration of the catalyst or reagent are critical for driving the reaction to completion. Whether you are performing a classic acid-catalyzed Beckmann rearrangement, a transition-metal-catalyzed process, or a modern photoredox-catalyzed cyclization, the catalyst's efficacy is key.
Suggested Solutions:
Catalyst Screening: If you are developing a new transformation, screen a variety of catalysts. For Beckmann-type reactions, common acids include sulfuric acid, polyphosphoric acid, and reagents like tosyl chloride.[3][4] For transition-metal-catalyzed reactions, palladium and copper complexes are frequently employed.[5][6][7]
Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side product formation.
Reagent Quality: Use fresh, high-purity reagents. For instance, in photoredox catalysis, the photocatalyst's integrity is crucial for efficient single-electron transfer.[8][9][10][11]
Possible Cause 3: Inappropriate Solvent and Temperature Conditions
The reaction solvent and temperature play a significant role in solubility, reaction rate, and the stability of intermediates.
Suggested Solutions:
Solvent Polarity and Aproticity: Aprotic polar solvents like DMSO and DMF are often effective for many cyclization reactions as they can help to dissolve the starting materials and stabilize charged intermediates.[2][8]
Temperature Optimization: Many cyclization reactions require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition of the starting material or product. Run the reaction at a range of temperatures to identify the optimal balance between reaction rate and stability. For some photoredox-catalyzed reactions, heating can improve yields even with light irradiation.[8]
Below is a general troubleshooting workflow to address low conversion rates:
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: I am observing significant side product formation. What are the common competing reactions, and how can I suppress them?
The formation of side products is a clear indication that alternative reaction pathways are competing with your desired cyclization. Identifying these byproducts is the first step toward mitigating their formation.
Common Competing Reactions:
Beckmann Fragmentation: This is a common side reaction in Beckmann rearrangements, particularly with oximes that have a carbon atom bearing a hydrogen and a good leaving group adjacent to the nitrogen. Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation.[3]
Hydrolysis of Oxime Ester: In reactions utilizing O-acyl oximes, hydrolysis of the ester back to the oxime can be a significant issue, especially if there is residual water in the reaction mixture.[7]
Cleavage of O-acylamidoxime Intermediate: In the synthesis of 1,2,4-oxadiazoles, the O-acylamidoxime intermediate can be unstable and cleave before cyclization.[2] Optimizing the cyclization conditions, such as temperature and the choice of base, can minimize this side reaction.[2]
Neber Rearrangement: This reaction can compete with the Beckmann rearrangement, leading to the formation of α-amino ketones instead of amides.[12][13][14][15][16] The choice of base and reaction conditions can influence the outcome.
Strategies to Minimize Side Products:
Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Control of Reaction Temperature: Some side reactions have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes improve selectivity. Conversely, for some thermal cyclizations, a higher temperature may be necessary to favor the desired pathway.[2]
Choice of Base: In base-mediated reactions, the strength and type of base can significantly impact the product distribution. For example, in the synthesis of 1,2,4-oxadiazoles, strong inorganic bases like NaOH in DMSO have been shown to be effective.[1][2]
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For example, pre-activating a carboxylic acid with a coupling agent before adding the amidoxime can improve the yield of the desired O-acylamidoxime intermediate.[2]
The following table summarizes some common side products and potential solutions:
Side Product/Reaction
Potential Cause
Suggested Solution(s)
Beckmann Fragmentation
Substrate structure, reaction conditions
Modify the promoting reagent and solvent; consider a different synthetic route if fragmentation is inherent to the substrate.[3]
Hydrolysis of Starting Material
Presence of water
Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[1][7]
Neber Rearrangement Product
Base and reaction conditions
Screen different bases and temperatures to favor the desired cyclization pathway.[14]
Decomposition of Intermediates
Instability of intermediates
Optimize reaction conditions (temperature, base) to promote rapid cyclization; consider a two-step approach where the intermediate is isolated first.[2]
Q3: My photoredox-catalyzed oxime cyclization is not working. What are the critical parameters for this type of reaction?
Photoredox catalysis offers a mild and efficient way to generate iminyl radicals for cyclization reactions.[17] However, these reactions have their own set of critical parameters that must be carefully controlled.
Critical Parameters for Photoredox Cyclization:
Photocatalyst Selection: The choice of photocatalyst is crucial. The catalyst's excited-state redox potential must be sufficient to engage in a single-electron transfer (SET) with the oxime substrate.[9][10] Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like eosin Y.[8][9][10][11]
Light Source: The wavelength and intensity of the light source must be appropriate to excite the chosen photocatalyst. Blue LEDs are commonly used for many popular photocatalysts.[8] Ensure the reaction vessel is positioned to receive uniform and adequate irradiation.
Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the radical intermediates. DMF is often a good choice for these reactions.[8]
Additives/Reductants: Some photoredox cycles require a terminal reductant, such as i-Pr2NEt, to regenerate the active form of the photocatalyst.[9][10][11]
Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical processes. It is often necessary to degas the reaction mixture by sparging with an inert gas or through freeze-pump-thaw cycles.
Caption: A simplified workflow for a photoredox-catalyzed oxime cyclization.
Experimental Protocols
Protocol 1: General Procedure for Optimizing an Acid-Catalyzed Beckmann Rearrangement
Starting Material Preparation: Ensure the oxime starting material is pure and dry.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the oxime (1.0 mmol) in an anhydrous solvent (e.g., 10 mL of dioxane or toluene).
Reagent Addition: Add the acid catalyst (e.g., 1.2 mmol of tosyl chloride) portion-wise at 0 °C. If a liquid acid like sulfuric acid is used, add it dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 50-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Visible-Light-Mediated Photoredox Cyclization
Reaction Setup: To a vial equipped with a magnetic stir bar, add the oxime ester (0.2 mmol), the photocatalyst (e.g., 1-5 mol% of Ir(ppy)3), and any additives.[8]
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 2 mL of DMF). Degas the reaction mixture by sparging with argon for 15-20 minutes.
Irradiation: Seal the vial and place it in front of a blue LED light source. Maintain a consistent distance from the light source and use a fan to keep the reaction temperature constant if necessary. Some reactions may benefit from heating.[8]
Reaction Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS if possible.
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.
References
Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. (2022). MDPI. [Link]
O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). Semantic Scholar. [Link]
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). MDPI. [Link]
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). PubMed. [Link]
Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. (2021). Chemical Society Reviews (RSC Publishing). [Link]
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (n.d.). PMC. [Link]
Identifying byproducts in the synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during this multi-step synthesis. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your target compound.
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a sequential process involving a Williamson ether synthesis followed by an oximation reaction. While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide is structured to address specific issues you may encounter, explaining the causality behind their occurrence and offering validated protocols to overcome these challenges.
Core Synthesis Pathway
The overall synthetic route is a two-step process. The first step is a Williamson ether synthesis, a classic SN2 reaction, to form the ether linkage.[1][2][3] The second step is the conversion of the resulting ketone to an oxime.
Caption: Overall synthetic route to 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Troubleshooting and FAQs
FAQ 1: After the Williamson ether synthesis (Step 1), my TLC plate shows multiple spots in addition to my desired ketone. What are these impurities?
This is a common observation. The additional spots likely correspond to unreacted starting materials or a hydrolysis byproduct.
Possible Byproducts & Causes:
Unreacted 2-Nitrophenol: Incomplete deprotonation or insufficient reaction time can leave unreacted 2-nitrophenol.
Unreacted 2-Bromo-1-phenylethanone: This can be due to a number of factors including poor quality reagents, insufficient temperature, or a non-optimal solvent.
1-Phenyl-2-hydroxyethanone (Phenacyl Alcohol): 2-Bromo-1-phenylethanone is susceptible to hydrolysis, especially in the presence of a strong base and water.[4]
Troubleshooting & Prevention:
Ensure Anhydrous Conditions: Use freshly dried solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Base Selection: A milder base like potassium carbonate (K₂CO₃) is often preferred over strong hydroxides (e.g., NaOH, KOH) to reduce the risk of hydrolysis of the alkyl halide.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature (typically 50-100°C).[1]
Caption: Formation of the hydrolysis byproduct from 2-Bromo-1-phenylethanone.
FAQ 2: My NMR spectrum of the purified ketone from Step 1 shows unexpected aromatic signals. Could this be a C-alkylation byproduct?
While less common, C-alkylation is a known competing reaction in Williamson ether syntheses with phenoxides.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.
Byproduct Identification:
C-Alkylated Isomers: The phenacyl group may attach to the carbon atoms of the 2-nitrophenol ring, leading to isomers with a different substitution pattern. This will result in a more complex aromatic region in the ¹H NMR spectrum.
Troubleshooting & Prevention:
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally used as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide ion, which favors O-alkylation.[1][5]
Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio. While a detailed discussion is beyond the scope of this guide, consistency in the base used is recommended.
FAQ 3: During the oximation (Step 2), I'm getting a low yield of the desired oxime and a significant amount of unreacted ketone. How can I improve the conversion?
Incomplete conversion to the oxime is a frequent issue and can often be resolved by adjusting the reaction conditions.
Causes of Low Conversion:
Insufficient Hydroxylamine: The stoichiometry of the reagents is critical. Ensure at least a slight excess of hydroxylamine hydrochloride is used.
Incorrect pH: The reaction requires a weakly acidic to neutral pH. A base, such as sodium acetate or pyridine, is typically added to neutralize the HCl released from hydroxylamine hydrochloride.[6]
Reaction Time/Temperature: Oximation can sometimes be slow at room temperature. Gentle heating may be required to drive the reaction to completion.
Troubleshooting & Prevention:
Optimize Reagent Stoichiometry: Use a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride.
Buffer the Reaction: Add a mild base like sodium acetate to maintain an appropriate pH.
Increase Temperature: If the reaction is sluggish at room temperature, consider heating to reflux in a solvent like ethanol.
Monitor by TLC: Track the disappearance of the starting ketone to determine the optimal reaction time.
FAQ 4: My final product appears as two very close spots on TLC and two distinct peaks in the HPLC. Is this an impurity?
This is very likely not an impurity, but rather the presence of E and Z geometric isomers of the oxime.[7][8][9] The C=N double bond of the oxime restricts rotation, leading to two possible stereoisomers.
Isomer Identification:
Spectroscopic Analysis: ¹H NMR is an excellent tool for identifying and quantifying the ratio of E/Z isomers. The chemical shifts of the protons near the C=N bond will differ between the two isomers.[8][10]
Separation: While challenging, it is sometimes possible to separate the isomers by careful column chromatography or preparative HPLC. However, for many applications, a mixture of isomers is acceptable. Theoretical calculations often suggest that the Z-isomer is the more stable and therefore the major product for α-haloacetophenone oximes.[7]
Management Strategy:
For most applications, the mixture of isomers can be carried forward. However, it is crucial to characterize the ratio of isomers in your final product. If a single isomer is required, further purification or development of a stereoselective synthesis would be necessary.[9][11]
Summary of Potential Byproducts
Byproduct Name
Step of Formation
Likely Cause
Identification
Unreacted 2-Nitrophenol
1
Incomplete reaction
TLC, ¹H NMR
Unreacted 2-Bromo-1-phenylethanone
1
Incomplete reaction, poor reagent quality
TLC, ¹H NMR, GC-MS
1-Phenyl-2-hydroxyethanone
1
Hydrolysis of 2-bromo-1-phenylethanone
TLC, ¹H NMR, MS
C-Alkylated Isomers
1
Reaction at the aromatic ring
¹H NMR, ¹³C NMR, MS
Unreacted Ketone Intermediate
2
Incomplete oximation
TLC, HPLC, ¹H NMR
E/Z Isomers of Oxime
2
Inherent to oxime formation
TLC, HPLC, ¹H NMR
Recommended Experimental Protocol
This protocol is provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or acetonitrile.
Stir the mixture at room temperature for 30 minutes.
Add 2-bromo-1-phenylethanone (1.0 eq) to the mixture.
Heat the reaction to reflux and monitor its progress by TLC.
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
Filter off the inorganic salts and wash with the reaction solvent.
Evaporate the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Dissolve the ketone from Step 1 (1.0 eq) in ethanol in a round-bottom flask.
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC.
Cool the reaction mixture and add water to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize the crude oxime from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Shafiee, A., et al. Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Iranian Journal of Chemistry and Chemical Engineering. [Link]
Bloomtech. What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. [Link]
University of Michigan. Experiment 12: The Williamson Ether Synthesis.
Africa Commons. Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
ResearchGate. Selective Synthesis of E and Z Isomers of Oximes. [Link]
Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. [Link]
Chemistry Steps. The Williamson Ether Synthesis. [Link]
TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]
Google Patents. Green synthesis method for preparing nitroalkane by oxidizing oxime.
PubMed. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. [Link]
International Journal of Science and Research. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
PMC. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]
SciELO México. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. [Link]
Technical Guide: FTIR Spectral Analysis of Nitro and Oxime Functional Groups
Executive Summary Verdict: Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for identifying nitro ( ) functionalities due to their highly polar nature and distinct selection rules. However, for oxime (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for identifying nitro (
) functionalities due to their highly polar nature and distinct selection rules. However, for oxime () groups, FTIR often requires corroboration. While the oxime stretch is distinct, the diagnostic backbone vibration is frequently weak in infrared spectra.
Recommendation: For comprehensive structural elucidation of nitrogen-oxygen containing intermediates, FTIR should be the primary screening tool for nitro compounds. For oximes, FTIR must be paired with Raman Spectroscopy or utilized in transmission mode (KBr pellet) rather than ATR to maximize signal intensity of the weak
stretch.
Mechanistic Foundation: The Physics of Vibration
To interpret these spectra accurately, one must understand the causality of the signal. FTIR detects vibrations that cause a change in the dipole moment (
group is inherently highly polar.[2] The resonance between the two oxygens creates a massive oscillating dipole during stretching vibrations. Consequently, nitro bands are often the strongest peaks in an IR spectrum, making them "self-validating" markers.
The Oxime Challenge: The
bond in oximes has a dipole, but it is often less dynamic than the of ketones or the of nitro groups. However, the bond possesses high polarizability , making it an exceptional candidate for Raman spectroscopy (the primary alternative).
Deep Dive: Nitro Group (
) Analysis
Spectral Signatures
The nitro group is characterized by two coupled oscillators: the asymmetric and symmetric stretches.[3][4] These are not subtle; they dominate the fingerprint and group frequency regions.
Vibration Mode
Wavenumber ()
Intensity
Diagnostic Value
Asymmetric Stretch ()
1550 ± 20
Very Strong
Primary Indicator. Rarely obscured.
Symmetric Stretch ()
1350 ± 20
Strong
Confirmation. Look for the ~200 gap from the asymmetric peak.
Stretch
870 ± 30
Medium
Secondary check; often buried in the fingerprint region.
Critical Nuance - Conjugation Effects:
If the nitro group is attached to an aromatic ring (e.g., Nitrobenzene) or a conjugated alkene, the bond order of the
bond decreases due to resonance.
Effect: Both bands shift to lower wavenumbers .
Data: Aromatic nitro groups typically appear at 1530
Oximes are intermediates often derived from ketones or aldehydes. Their identification relies on detecting the hydroxyl group and the imine backbone.
Vibration Mode
Wavenumber ()
Intensity
Diagnostic Value
Stretch
3200–3400
Medium/Broad
Primary Indicator. Distinct from alcohol due to lower frequency (H-bonding).
Stretch
1620–1690
Weak/Variable
The Trap. Often mistaken for weak or obscured by water vapor.
Stretch
930–960
Medium
Useful if the fingerprint region is clean.
The "Invisible" Signal:
In symmetric oximes, the dipole change of the
bond during vibration is minimal. In these cases, the FTIR peak at 1660 may be virtually non-existent. This is where the Alternative (Raman) becomes mandatory.
Comparative Analysis: FTIR vs. Raman[5][6][7]
The following table compares the performance of FTIR against its main vibrational alternative, Raman Spectroscopy, specifically for these functional groups.
Feature
FTIR (The Product)
Raman (The Alternative)
Winner
Nitro Detection
Extremely intense peaks at 1550/1350 .
Active, but often dominated by ring breathing modes (aromatics).
FTIR
Oxime Backbone ()
Weak to Medium intensity. Hard to quantify.
Very Strong intensity (high polarizability). Distinct at ~1650 .
Raman
Water Interference
High (OH stretches obscure oxime region).
Low (Water is a weak Raman scatterer).
Raman
Sample Prep
ATR is fast; KBr required for weak signals.
Non-contact; measure directly through glass vials.
Raman
Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.
Method A: ATR-FTIR (Rapid Screening)
Best for: Nitro compounds and high-concentration intermediates.
Background: Collect a 32-scan background of the clean crystal (Diamond/ZnSe).
Deposition: Apply ~10 mg of solid or 10
of liquid to the crystal.
Pressure: Apply high pressure (clamp) to ensure intimate contact.
Checkpoint: Look at the preview mode. If the strongest peak is < 5% Transmittance (saturated), reduce sample thickness.
Acquisition: Collect 32 scans at 4
resolution.
Validation:
Nitro: Verify the 1550/1350 doublet. If 1550 is present but 1350 is missing, suspect an Amide II band (protein/peptide contamination) rather than Nitro.
A Comparative Guide to Photo-Cleavage Efficiency of Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the precise control over molecular functionality is paramount. Protecting groups are indispensable tools in the synthetic chemist's arsenal, ena...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise control over molecular functionality is paramount. Protecting groups are indispensable tools in the synthetic chemist's arsenal, enabling the masking and subsequent unmasking of reactive functional groups with high selectivity. Among the various deprotection strategies, the use of light to cleave photolabile protecting groups (PPGs), or "photocages," offers an unparalleled level of spatiotemporal control. This guide provides an in-depth comparison of the photo-cleavage efficiency of common PPGs and contrasts their performance with traditional protecting groups, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Photocleavage: A Reagent-Free Deprotection Strategy
Photolabile protecting groups are chemical moieties that are stable under a wide range of chemical conditions but can be selectively removed upon irradiation with light of a specific wavelength.[1] This "traceless reagent" approach avoids the use of harsh chemicals for deprotection, which can be advantageous for sensitive substrates or in biological systems where the introduction of additional reagents is undesirable.[1] The efficiency of a PPG is determined by several key photophysical parameters that dictate how effectively light is used to induce cleavage.
Key Performance Indicators of Photo-Cleavable Protecting Groups
The decision to employ a specific PPG is guided by a set of quantitative metrics that define its efficiency and suitability for a given application.[2]
Cleavage Wavelength (λ_max): This is the wavelength of light at which the PPG exhibits maximum absorption. Ideally, this wavelength should be long enough (typically >350 nm) to minimize potential damage to sensitive biological samples and to allow for deeper tissue penetration in in vivo applications.[2]
Molar Extinction Coefficient (ε): This value quantifies how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it means that more light is absorbed by the PPG, leading to more efficient cleavage. It is expressed in units of M⁻¹cm⁻¹.
Quantum Yield (Φ_u): The quantum yield of uncaging represents the efficiency of the photochemical reaction. It is defined as the number of molecules of the substrate released per photon of light absorbed. A higher quantum yield signifies a more efficient conversion of light energy into chemical cleavage.[1]
The overall photo-cleavage efficiency can be considered as the product of the molar extinction coefficient and the quantum yield (ε × Φ_u). A higher value for this product indicates a more efficient PPG.
A Quantitative Comparison of Common Photo-Cleavable Protecting Groups
The field of photolabile protecting groups is diverse, with several classes of compounds developed to suit different applications. The most common classes include o-nitrobenzyl, coumarin, and phenacyl derivatives.
ortho-Nitrobenzyl Protecting Groups
The o-nitrobenzyl (ONB) group is one of the most widely used PPGs for protecting a variety of functional groups, including alcohols, amines, and carboxylic acids.[1] Its deprotection mechanism is well-understood and proceeds via an intramolecular rearrangement upon UV irradiation.
Coumarin-based PPGs have gained popularity due to their longer absorption wavelengths, often extending into the visible light spectrum, and their fluorescent nature, which can allow for monitoring of the deprotection process.[2]
Phenacyl and benzoin-based PPGs are another important class, often used for the protection of carboxylic acids and phosphates. Their cleavage mechanism typically involves a photo-Favorskii rearrangement or a photoenolization process.[1]
Photo-Cleavable Protecting Groups vs. Traditional Deprotection Strategies
The primary advantage of PPGs lies in their orthogonality to most chemical reagents, providing a mild and highly specific deprotection method.[5] Traditional protecting groups, while widely used and effective, rely on chemical reagents for their removal, which can present challenges in complex syntheses.
Comparison of Deprotection Conditions
Protecting Group Class
Deprotection Method
Conditions
Advantages
Disadvantages
Photo-Cleavable
Light (UV/Visible)
Wavelength-specific irradiation
High spatiotemporal control, reagent-free, mild conditions
Potential for phototoxicity, limited tissue penetration for UV light
Acid-Labile (e.g., Boc, Trt, TBDMS)
Acid
Trifluoroacetic acid (TFA), HCl, etc.
Well-established, high yields
Harsh conditions can damage sensitive substrates, not orthogonal to acid-sensitive groups
Base-Labile (e.g., Fmoc, Ac)
Base
Piperidine, ammonia, etc.
Mild conditions for some substrates
Not orthogonal to base-sensitive groups, can cause side reactions like racemization
Fluoride-Labile (e.g., Silyl ethers)
Fluoride source
Tetrabutylammonium fluoride (TBAF)
High selectivity for silyl ethers
Reagent can have basic properties, potential for side reactions
Hydrogenation-Labile (e.g., Cbz, Bn)
Catalytic Hydrogenation
H₂, Pd/C
Mild and clean
Incompatible with reducible functional groups (e.g., alkenes, alkynes)
Experimental Protocols for Evaluating Photo-Cleavage Efficiency
To ensure the trustworthiness and reproducibility of data, it is crucial to have robust experimental protocols for quantifying the key performance indicators of PPGs.
Determining the Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.
Protocol:
Prepare a stock solution: Accurately weigh a known mass of the photolabile compound and dissolve it in a specific volume of a suitable solvent to create a stock solution of known concentration.
Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank.
Plot the data: Plot a graph of absorbance versus concentration.
Calculate ε: The slope of the resulting linear plot will be the molar extinction coefficient (ε) if the path length of the cuvette is 1 cm.[6][7]
Workflow for determining the molar extinction coefficient.
Determining the Quantum Yield of Uncaging (Φ_u) using Chemical Actinometry
The quantum yield is determined by comparing the rate of the photochemical reaction of the sample to that of a chemical actinometer, a compound with a well-known quantum yield. Potassium ferrioxalate is a commonly used chemical actinometer.[8]
Protocol:
Prepare the actinometer solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in the dark.
Irradiate the actinometer: Irradiate a known volume of the actinometer solution with a monochromatic light source at the desired wavelength for a specific period.
Develop the actinometer: After irradiation, add a solution of 1,10-phenanthroline. The phenanthroline complexes with the Fe²⁺ ions produced during photolysis to form a colored complex.
Measure absorbance: Measure the absorbance of the colored complex at its λ_max (typically around 510 nm).
Calculate photon flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux of the light source.[8]
Irradiate the sample: Irradiate a solution of the photolabile compound under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
Quantify photoreaction: Determine the number of moles of the released substrate or consumed starting material using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
Calculate the quantum yield: The quantum yield of the sample is the ratio of the number of moles of the photoreaction event to the number of moles of photons absorbed (determined from the actinometry experiment).[8]
Workflow for determining the quantum yield of uncaging.
Conclusion: Selecting the Optimal Protecting Group Strategy
The choice of a protecting group strategy is a critical decision in the design of any multi-step synthesis or chemical biology experiment. Photo-cleavable protecting groups offer a unique set of advantages, most notably the ability to achieve deprotection with high spatiotemporal control and without the need for chemical reagents. However, the efficiency of photocleavage is highly dependent on the photophysical properties of the PPG.
This guide has provided a comparative overview of the photo-cleavage efficiency of common PPGs and has placed their performance in the context of traditional deprotection methods. By understanding the key performance indicators and having access to robust experimental protocols, researchers can make informed decisions to select the most appropriate protecting group strategy for their specific needs, ultimately leading to more efficient and successful scientific outcomes.
References
Photolabile protecting group - Wikipedia. Available at: [Link]
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal. Available at: [Link]
Schematic of the experimental setup (a) and the photolysis chamber (b). Not shown - ResearchGate. Available at: [Link]
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing. Available at: [Link]
Determining the molar extinction coefficient of gold nanoparticles - Chemistry LibreTexts. Available at: [Link]
Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Organic Letters - ACS Publications. Available at: [Link]
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available at: [Link]
Chromatographic Retention Behavior of Nitrophenoxy Acetophenone Derivatives
Executive Summary Nitrophenoxy acetophenone derivatives—specifically the -(nitrophenoxy) and ring-substituted variants—are critical intermediates in the synthesis of bioactive heterocycles, including benzofurans and PPAR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitrophenoxy acetophenone derivatives—specifically the
-(nitrophenoxy) and ring-substituted variants—are critical intermediates in the synthesis of bioactive heterocycles, including benzofurans and PPAR agonists. Their analysis is frequently complicated by the presence of positional isomers (ortho-, meta-, para- substitution) which exhibit subtle physicochemical differences.
This guide provides a technical comparison of chromatographic strategies for these derivatives. Unlike simple alkyl-ketones, the retention behavior of nitrophenoxy acetophenones is governed by a competition between dipolar interactions (nitro group), steric hindrance (ether linkage flexibility), and
stacking . We compare High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) methodologies, offering predictive models for retention times () based on structural orthogonality.
Chemical Context & Isomeric Challenges
The core structure involves an acetophenone moiety linked via an ether oxygen to a nitrophenyl ring. The position of the nitro group (
) significantly alters the molecular volume and dipole moment.
Derivative Isomer
Structural Feature
Chromatographic Implication
2-Nitrophenoxy (Ortho)
High steric hindrance; Potential intramolecular interaction between and ether oxygen.
GC: Lower boiling point (elutes first). HPLC: Reduced planar surface area; often elutes earlier on C18 due to poor stacking.
3-Nitrophenoxy (Meta)
Intermediate polarity; no resonance conjugation between ether oxygen and nitro group.
HPLC: Intermediate retention; often difficult to resolve from para without phenyl-selective phases.
4-Nitrophenoxy (Para)
Linear, planar geometry; maximum resonance conjugation.
GC: Highest boiling point (elutes last). HPLC: Max interaction with stationary phase; typically most retained on C18.
Experimental Protocols: Validated Methodologies
Protocol A: Reversed-Phase HPLC (Separation by Hydrophobicity & Shape)
Objective: Separation of polar isomers and degradation products.
Stationary Phase: C18 (Octadecyl) is the standard, but Phenyl-Hexyl is recommended for superior isomer selectivity due to
interactions with the nitro-aromatic rings.
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of residual silanols and any phenolic impurities).
Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure and sharper peaks for nitro-aromatics.
Gradient Profile:
0–2 min: 20% B (Isocratic hold to focus analytes).
2–15 min: 20%
80% B (Linear gradient).
15–20 min: 80% B (Wash).
Expert Insight: Methanol often provides different selectivity (
) than Acetonitrile for nitro-isomers. If 2- and 4- isomers co-elute in ACN, switch to MeOH to leverage the different solvation of the nitro group.
Protocol B: GC-FID/MS (Separation by Volatility)
Objective: Orthogonal confirmation of purity and isomer ratio.
Column: DB-WAX or HP-5MS (30 m
0.25 mm, 0.25 m).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Temperature Program:
Initial: 100°C (Hold 1 min).
Ramp: 10°C/min to 280°C.
Hold: 5 min.
Detection: FID (280°C) or MS (EI, 70 eV).
Performance Comparison: Retention Data
The following data summarizes the relative retention behavior observed under standard conditions. Note that absolute retention times vary by column dimension, but the Relative Retention (
Planarity: Flat shape allows deep intercalation into C18 ligands; strong intermolecular forces increase BP.
Data Interpretation:
GC: The ortho isomer consistently elutes before the para isomer. The intramolecular proximity of the nitro and ether groups in the ortho isomer reduces the ability to form intermolecular networks, lowering the boiling point.
HPLC: The para isomer is typically the most retained on C18 columns. The linear geometry maximizes the "contact area" with the hydrophobic stationary phase. The ortho isomer, being twisted/bulky, has a smaller effective hydrophobic surface area.
Mechanistic Insight & Visualization
To troubleshoot separation issues, one must understand the molecular interactions driving the retention.
Diagram: Separation Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate chromatographic mode and the underlying molecular mechanisms.
Caption: Decision matrix for chromatographic selection based on physicochemical properties of nitrophenoxy acetophenone isomers.
To ensure the reliability of your data, verify these parameters:
Tailing Factor (
): Nitro groups are strong H-bond acceptors and can interact with residual silanols on silica columns, causing tailing.
Validation: If
, increase buffer concentration or switch to an "End-capped" column (e.g., C18-MS).
Resolution (
): For isomer quantification, ensure .
Validation: If
between ortho/para isomers in HPLC, lower the temperature to 25°C. Lower temperatures favor shape selectivity (separation based on planarity).
Mobile Phase pH: Keep pH acidic (pH 2.5–3.0).
Reasoning: While these derivatives are not ionizable in the physiological range, acidic pH prevents the ionization of potential phenolic hydrolysis products (impurities), ensuring they elute sharply rather than smearing.
References
Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules, 2020. Available at: [Link]
Quantitative Structure-Retention Relationships (QSRR) in Chromatography. Journal of Chromatography A. Available at: [Link]
Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase HPLC. MDPI Separations, 2024. Available at: [Link]
[1] Executive Safety Summary Immediate Action Required: Treat 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime as a High-Energy Thermally Labile Intermediate . This compound combines a nitro-aromatic moiety with an oxime fun...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Immediate Action Required: Treat 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime as a High-Energy Thermally Labile Intermediate .
This compound combines a nitro-aromatic moiety with an oxime functionality . While specific Safety Data Sheets (SDS) for this exact research intermediate may be sparse, Functional Group Analysis (FGA) dictates that it possesses latent energetic properties. Improper handling can trigger rapid decomposition or exothermic rearrangement (Beckmann type).
Core Prohibitions:
NEVER dispose of via municipal sewer or sink drains (Lipophilic/Toxic).
NEVER autoclave this waste (Explosion Risk).
NEVER mix with strong acids or heavy metal salts (Exothermic incompatibility).
Chemical Identity & Hazard Profiling
To ensure safe handling, we must deconstruct the molecule into its reactive pharmacophores. This explains the causality behind the disposal protocols.
Functional Group Analysis (FGA)
Component
Structure
Hazard Mechanism
Oxime Group
-C(=N-OH)-
Thermal Instability: Oximes are prone to Beckmann rearrangement when heated or exposed to acid catalysts, releasing significant heat. Metal Chelation: Can form shock-sensitive complexes with transition metals (Fe, Cu).
Nitro Group
-NO₂ (Ortho)
Energetic Potential: Provides internal oxygen balance, increasing the rate of combustion/decomposition. Toxicity: Potential methemoglobinemia agent if absorbed.
Ether Linkage
-O-CH₂-
Peroxide Potential: While stabilized by the electron-withdrawing nitro group, long-term storage in air can theoretically form peroxides (low probability, high consequence).
Physical & Chemical Properties (Estimated)[1][2][3][4][5]
State: Pale yellow to crystalline solid.
Solubility: Insoluble in water; soluble in DCM, DMSO, Methanol.
Thermal Onset: Decomposes >120°C (Estimation based on acetophenone oxime analogs).
Pre-Disposal Stabilization: A Self-Validating System
Before moving the chemical to waste storage, you must validate its stability. This protocol ensures you are not placing a "ticking clock" into a waste drum.
Step 1: Physical State Verification[1]
If Solid: Ensure the solid is not "caked" or showing crystals on the cap threads (shock friction risk).
If Solution: Verify the solvent system. If dissolved in an ether (THF/Diethyl ether), test for peroxides immediately.
Step 2: The "Quench" Decision (For Reaction Mixtures)
If the oxime is part of a crude reaction mixture containing unreacted reagents:
Neutralize: Ensure pH is 6–8. Acidic conditions promote exothermic rearrangement.
Desensitize: If the concentration is >10% w/v, dilute with a high-flashpoint compatible solvent (e.g., Ethyl Acetate or Ethanol) to <5% to act as a heat sink.
Disposal Workflow & Decision Logic
The following diagram outlines the critical decision path for categorizing and processing this waste stream.
Figure 1: Operational decision tree for segregating oxime-based waste streams to prevent chemical incompatibility and ensure regulatory compliance.
Regulatory Classification & Packaging
Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory.
Waste Classification (RCRA)
Since this specific compound is likely not on the "P" or "U" lists, it defaults to Characteristic Waste :
D001 (Ignitable): If in a flammable solvent.
D003 (Reactive): Potential classification. Due to the nitro/oxime combination, if the solid is dry and fine, it may be deemed capable of detonation when heated under confinement.
Neutralization: Do not use acid. Use a simple absorbent (Vermiculite or Sand).
Why? Combustible absorbents (sawdust) + Nitro compounds = Fire Hazard.
Action: Scoop into a dedicated container. Do not tightly seal immediately (allow off-gassing if reaction is occurring).
Exposure First Aid[1][7][8]
Skin: Wash with soap and water for 15 minutes.[1] Oximes can absorb transdermally.
Eyes: Flush for 15 minutes.[2][1][3] Seek medical attention immediately (Risk of corneal damage).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime (Parent Structure). Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]
Chemistry WebBook, NIST Standard Reference Database. Ethanone, 1-phenyl-, oxime Thermochemistry Data.[4] Retrieved from [Link]
Personal protective equipment for handling 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
This guide outlines the critical safety protocols for handling 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety protocols for handling 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven operational framework.
This molecule combines two distinct hazard classes: a nitroaromatic moiety (potential for rapid skin absorption and methemoglobinemia) and an oxime ether (thermal instability and severe irritation). The protocols below are designed to mitigate these specific synergistic risks.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the "Why." We treat this compound as a High-Potency Intermediate due to the lack of extensive toxicological data on this specific derivative.
Functional Group
Associated Hazard
Operational Implication
Nitrophenoxy Moiety
Dermal Absorption / Systemic Toxicity. Nitro-aromatics are lipophilic and can penetrate standard nitrile gloves over time, leading to methemoglobinemia (interference with blood oxygen transport).
Mandatory: Double-gloving or laminate liners. Skin exposure is the primary vector of injury.
Oxime Ether
Thermal Instability / Sensitization. Oximes can undergo runaway decomposition (Beckmann rearrangement) if catalyzed by acid or heat. They are also potent skin/eye irritants.
Mandatory: Temperature control during handling. Strict segregation from strong acids and oxidizers.[1]
Physical State
Dust/Aerosol. Likely a crystalline solid. Dust generation poses an inhalation risk and potential surface contamination.
Mandatory: All open handling must occur within a certified Chemical Fume Hood.
The PPE Matrix: Defense-in-Depth
Do not rely on a single barrier. Use the following layered defense strategy.
Protection Zone
Primary Barrier
Secondary Barrier
Technical Justification
Hand Protection
Silver Shield® (Laminate) Liners OR High-Mil Nitrile (≥8 mil)
Standard Nitrile (4 mil) (Outer layer)
Nitro-compounds can permeate standard nitrile in <15 mins. Laminate liners provide >4h breakthrough time. The outer nitrile glove protects the liner from physical tears and provides grip.
Respiratory
Fume Hood (Face Velocity 80–100 fpm)
N95 or P100 Respirator (If hood sash is raised >18")
The primary control is engineering (hood). Respiratory PPE is a contingency for weighing fine powders where static may disperse dust.
Ocular
Chemical Splash Goggles (Indirect Vent)
Face Shield (If scaling up >10g)
Safety glasses are insufficient. Oximes cause severe, sometimes irreversible eye damage. Goggles seal the eyes from dust and vapors.
Body
Tyvek® Lab Coat (Disposable)
Chemical Apron (Rubber/Neoprene)
Cotton lab coats absorb nitro-compounds, holding them against the skin. Tyvek repels dust and light splashes.
Operational Workflow: The "Zero-Contact" Protocol
The following diagram illustrates the critical decision points in the handling workflow.
Figure 1: Operational logic flow for handling nitrophenoxy-oxime derivatives. Note the critical checkpoint at Engineering Controls before PPE donning.
Step-by-Step Handling Procedure
Phase 1: Preparation
Static Dissipation: Place an ionizing fan or static gun inside the fume hood. Organic oxime powders are static-prone; "flying" dust is a major inhalation risk.
Solvent Selection: Pre-measure solvents (e.g., Dichloromethane, Ethyl Acetate). Note: Avoid Acetone if strong acids are present, as ketoximes can hydrolyze.
Phase 2: Weighing & Transfer
Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them.
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is dry and potentially shock-sensitive (unlikely for this specific ether, but a best practice for all nitro-intermediates).
Containment: Immediately after weighing, dissolve the solid in the transport solvent inside the hood to eliminate the dust hazard.
Phase 3: Reaction & Monitoring
Thermal Limit: Maintain reaction temperature below 60°C unless strictly necessary. Oximes have a decomposition onset that can be lowered by impurities.
Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can accelerate decomposition of the oxime functionality.
Emergency & Disposal Protocols
Spill Management (Solid):
Evacuate the immediate area if the spill is >5g.
Dampen the spill gently with a solvent-wet pad (Ethanol) to prevent dust lofting.
Scoop using a plastic scraper into a wide-mouth jar.
Wash the surface with a mild surfactant (soap/water). Do not use bleach (hypochlorite), as it can react violently with the amine/oxime nitrogens.